molecular formula C9H7N3O2 B1301764 3-(3-nitrophenyl)-1H-pyrazole CAS No. 59843-77-5

3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B1301764
CAS No.: 59843-77-5
M. Wt: 189.17 g/mol
InChI Key: RUWXJVIBNZSEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWXJVIBNZSEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371813
Record name 3-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59843-77-5
Record name 3-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59843-77-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3-nitrophenyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate to yield the final pyrazole product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound proceeds via two key chemical transformations:

  • Step 1: Claisen-Schmidt Condensation. This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with acetophenone to form the α,β-unsaturated ketone intermediate, (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (a chalcone). Sodium hydroxide in ethanol is a commonly employed catalyst system for this transformation.[1][2]

  • Step 2: Pyrazole Formation (Cyclization). The chalcone intermediate is then reacted with hydrazine hydrate. This reaction proceeds through a cyclocondensation mechanism to form the stable five-membered pyrazole ring.[3][4] The reaction conditions for this step can be varied, with acidic or basic catalysts, or neutral conditions in a suitable solvent.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)

Materials:

  • 3-Nitrobenzaldehyde

  • Acetophenone

  • 95% Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Dichloromethane

  • Hexane

Procedure:

  • In a 25 mL round-bottom flask, dissolve 1.0 mmol of 3-nitrobenzaldehyde in 3 mL of 95% ethanol.[2]

  • Cool the mixture to 0°C using an ice bath while stirring.[2]

  • In a separate container, prepare a solution of 1.0 mmol of acetophenone and 0.1 equivalent of 10% aqueous sodium hydroxide.[2]

  • Slowly add the acetophenone-NaOH solution to the stirred solution of 3-nitrobenzaldehyde.

  • Allow the reaction mixture to stir at room temperature for 3 hours.[2]

  • After the reaction is complete, cool the mixture to 0°C for 24 hours to facilitate precipitation.[2]

  • Collect the solid product by vacuum filtration and wash with cold deionized water.[2]

  • Purify the crude product by recrystallization from a dichloromethane/hexane solvent system to yield (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one.[2]

Step 2: Synthesis of this compound

Materials:

  • (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (from Step 1)

  • Hydrazine hydrate

  • Ethanol or Glacial Acetic Acid

  • Deionized Water

Procedure (Acid-Catalyzed):

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 mmol) in 10 mL of glacial acetic acid.[5]

  • Add hydrazine hydrate (2.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with deionized water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
(E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-oneC₁₅H₁₁NO₃253.25>90Not specified
This compoundC₉H₇N₃O₂189.17~60 (as formyl derivative)195-198 (as formyl derivative)

Note: The yield and melting point for the final pyrazole are based on a similar synthesis of a formylated pyrazoline derivative, as specific data for the direct synthesis of this compound was not available in a single source.[6] The molecular weight for this compound is 189.17 g/mol .[7]

Visualizations

Signaling Pathway

Synthesis_Pathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Chalcone Intermediate Chalcone Intermediate 3-Nitrobenzaldehyde->Chalcone Intermediate NaOH, Ethanol Acetophenone Acetophenone Acetophenone->Chalcone Intermediate This compound This compound Chalcone Intermediate->this compound Acetic Acid, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Mix 3-Nitrobenzaldehyde and Acetophenone in Ethanol B Add NaOH Catalyst A->B C Stir at Room Temperature (3h) B->C D Precipitate and Filter Chalcone C->D E Recrystallize Chalcone D->E F Dissolve Chalcone in Acetic Acid E->F G Add Hydrazine Hydrate F->G H Reflux (6-8h) G->H I Precipitate and Filter Pyrazole H->I J Recrystallize Pyrazole I->J K Characterization J->K

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-nitrophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound that belongs to the pyrazole family. The presence of the nitro group, a strong electron-withdrawing functionality, on the phenyl ring, significantly influences its chemical properties and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and a discussion of its potential biological relevance based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its identification, handling, and application in research and development.

PropertyValueReference
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
CAS Number 59843-77-5[1]
Melting Point 126-128 °C
Appearance Solid
Solubility Data not available
pKa Data not available

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes common for pyrazole derivatives. A prevalent method involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] Another versatile approach is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne.[2][3] Below is a detailed experimental protocol for a plausible synthesis based on the reaction of a chalcone precursor with hydrazine hydrate.[4]

Experimental Protocol: Synthesis from a Chalcone Precursor

This two-step synthesis involves the initial formation of a chalcone followed by its cyclization to the pyrazole.

Step 1: Synthesis of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Reaction Conditions: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction time can be optimized by monitoring with TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation A 3-Nitroacetophenone D Claisen-Schmidt Condensation A->D B Benzaldehyde B->D C Ethanol, NaOH (aq) C->D E 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one D->E F Chalcone E->F Purified Product I Cyclization F->I G Hydrazine Hydrate G->I H Ethanol, Reflux H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the heterocyclic pyrazole ring.
¹³C NMR The carbon NMR spectrum will display characteristic peaks for the carbons of the phenyl and pyrazole rings. The carbon attached to the nitro group and the carbons of the pyrazole ring will have specific chemical shifts aiding in structural confirmation.
IR Spectroscopy The infrared spectrum will show characteristic absorption bands for the N-H stretch of the pyrazole ring, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations within the rings, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group.
Mass Spectrometry The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (189.17 g/mol ). Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented in the public domain, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[5] Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Several pyrazole-containing compounds act as inhibitors of various enzymes, such as kinases and amine oxidases.[6][7] For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Furthermore, some triaryl pyrazole derivatives have been identified as inhibitors of Toll-Like Receptor (TLR) signaling pathways.[9] TLRs are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases. Inhibition of TLR signaling by small molecules like pyrazole derivatives could represent a promising therapeutic strategy.

Given the structural features of this compound, it is plausible that it could interact with various biological targets. The diagram below illustrates a generalized signaling pathway that could potentially be modulated by pyrazole derivatives, leading to downstream cellular effects such as the inhibition of proliferation and induction of apoptosis.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., CDK, Akt) Receptor->Kinase Activation Pyrazole This compound Pyrazole->Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: Potential kinase inhibition signaling pathway for pyrazole derivatives.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is achievable through established methods in heterocyclic chemistry. While direct biological data is limited, the extensive research on the pyrazole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives. Further experimental studies are warranted to fully elucidate its biological activity and mechanism of action.

References

An In-depth Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(3-nitrophenyl)-1H-pyrazole. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Compound Identification and Properties

IUPAC Name, Structure, and Tautomerism

The compound is commonly referred to as this compound. However, due to annular tautomerism common in N-unsubstituted pyrazoles, the proton can reside on either nitrogen atom. The IUPAC preferred name is 5-(3-nitrophenyl)-1H-pyrazole [1]. Both names refer to the same chemical entity in equilibrium.

  • Molecular Formula: C₉H₇N₃O₂[1]

  • Molecular Weight: 189.17 g/mol [1]

  • CAS Number: 59843-77-5[1]

  • SMILES: O=--INVALID-LINK--c1cccc(c1)c2cc[nH]n2

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of the compound.

Table 1: Physicochemical Properties

Property Value Reference
Melting Point 126 - 128 °C Thermo Scientific
Solubility 11.7 µg/mL (at pH 7.4) [1]
XLogP3-AA 1.7 [1]

| Topological Polar Surface Area | 74.5 Ų |[1] |

Table 2: Spectroscopic Data Summary

Technique Data Highlights Reference
¹H NMR Data available on SpectraBase. Aromatic protons expected in the δ 7.0-8.5 ppm range. Pyrazole C-H protons expected at ~δ 6.5 and ~δ 7.7 ppm. N-H proton signal is typically broad. [1]
¹³C NMR Data available on SpectraBase. Aromatic carbons expected in the δ 120-150 ppm range. Pyrazole carbons expected at ~δ 105, ~δ 130, and ~δ 140 ppm. [1]
IR Spectroscopy KBr wafer data available. Expected peaks: N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1550 cm⁻¹), Ar-NO₂ stretching (~1530 and ~1350 cm⁻¹). [1]

| Mass Spectrometry | GC-MS data available. Molecular ion peak [M]⁺ expected at m/z 189. |[1] |

Synthesis and Characterization Protocols

General Synthesis Methodology

The synthesis of 3-aryl-1H-pyrazoles is commonly achieved through the condensation reaction between a 1,3-dicarbonyl compound and hydrazine hydrate. For this compound, a suitable precursor would be 1-(3-nitrophenyl)-1,3-butanedione.

G General Synthesis Workflow for 3-Aryl-1H-Pyrazoles Start Starting Materials: - 3-Nitroacetophenone - Ethyl Acetate Claisen Claisen Condensation (e.g., NaOEt, Ethanol) Start->Claisen Diketone Intermediate: 1-(3-nitrophenyl)-1,3-butanedione Claisen->Diketone Cyclization Cyclocondensation (Hydrazine Hydrate, Acetic Acid/Ethanol) Diketone->Cyclization Crude Crude Product: This compound Cyclization->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Final Product: Pure this compound Purification->Final Characterization Characterization (NMR, MS, IR, MP) Final->Characterization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for pyrazole synthesis.

  • Step 1: Synthesis of 1-(3-nitrophenyl)-1,3-butanedione (Intermediate)

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3'-nitroacetophenone dropwise at 0-5 °C.

    • Following the addition, add ethyl acetate dropwise while maintaining the temperature.

    • Allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone intermediate.

  • Step 2: Synthesis of this compound

    • Dissolve the crude 1-(3-nitrophenyl)-1,3-butanedione in glacial acetic acid or ethanol.

    • Add hydrazine hydrate (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove any residual acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol: Characterization
  • Melting Point: Determine the melting point using a standard melting point apparatus.

  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data, referencing the solvent peak, and integrate ¹H signals.

  • Mass Spectrometry: Obtain a mass spectrum using an instrument with Electron Ionization (EI) or Electrospray Ionization (ESI) to confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Biological Activity and Potential Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitrophenyl group often modulates biological activity, making these derivatives subjects of intense research in drug discovery.

Overview of Biological Potential

Nitrophenyl-pyrazole derivatives have been extensively studied and have shown a wide spectrum of biological activities, including:

  • Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. Mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like kinases[2][3][4].

  • Anti-inflammatory Activity: Certain pyrazoles act as inhibitors of inflammatory enzymes like Cyclooxygenase (COX), similar to the mechanism of the blockbuster drug Celecoxib[5].

  • Antimicrobial Activity: The pyrazole nucleus is present in compounds with significant antibacterial and antifungal properties, with some derivatives showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range[6][7][8].

Quantitative Biological Data of Related Compounds

Table 3: Biological Activity of Representative Nitrophenyl-Pyrazole Analogues

Compound Name Biological Activity Target/Assay Quantitative Value Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide Antibacterial E. coli MIC: 0.25 µg/mL [6]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide Antibacterial S. epidermidis MIC: 0.25 µg/mL [6]
(E)-N'-((1,5-diphenyl-1H-pyrazol-3-yl)methylene)-4-nitrobenzohydrazide Anticancer A549 (Lung) IC₅₀: 8.0 µM [4]
(E)-N'-((1,5-diphenyl-1H-pyrazol-3-yl)methylene)-4-nitrobenzohydrazide Anticancer MCF-7 (Breast) IC₅₀: 5.8 µM [4]

| 5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Anticancer | NCI-H460 (Lung) | IC₅₀: 0.03 µM |[3][9] |

Proposed Mechanism of Action: Anticancer Effects

Studies on related pyrazole derivatives suggest a potential mechanism for anticancer activity involves the induction of oxidative stress and subsequent apoptosis in cancer cells. This pathway is often initiated by the generation of Reactive Oxygen Species (ROS).

G Compound 3-(3-Nitrophenyl) -1H-pyrazole Cell Cancer Cell Compound->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Generation Cell->ROS Induces Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action for anticancer activity.

Standardized Biological Assay Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which the compound reduces cell viability by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in broth directly in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well of the plate. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

Spectroscopic and Biological Insights into 3-(3-nitrophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. This document details the available spectroscopic data, provides experimental protocols for its synthesis and characterization, and explores its potential biological relevance through an illustrative signaling pathway.

Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.2br s-NH (pyrazole)
8.6t2.0H-2' (nitrophenyl)
8.2ddd8.2, 2.3, 1.0H-6' (nitrophenyl)
8.1dt7.8, 1.3H-4' (nitrophenyl)
7.8d2.8H-5 (pyrazole)
7.7t8.0H-5' (nitrophenyl)
6.9d2.8H-4 (pyrazole)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
148.5C-3' (nitrophenyl)
147.0 (est.)C-3 (pyrazole)
134.4C-1' (nitrophenyl)
132.0 (est.)C-5 (pyrazole)
130.4C-5' (nitrophenyl)
124.3C-6' (nitrophenyl)
121.7C-2' (nitrophenyl)
119.5C-4' (nitrophenyl)
104.0 (est.)C-4 (pyrazole)

Solvent: DMSO-d₆ (estimations based on spectral data)

Table 3: Mass Spectrometry Data for this compound[1]
m/zRelative Intensity (%)Assignment
189100[M]⁺
14345[M - NO₂]⁺
11635[C₇H₆N₂]⁺
8920[C₇H₅]⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3150-3000BroadN-H stretching
1610StrongC=N stretching (pyrazole ring)
1525StrongAsymmetric NO₂ stretching
1350StrongSymmetric NO₂ stretching
850-750StrongC-H out-of-plane bending (aromatic)

Sample Preparation: KBr Pellet

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 3-aryl-1H-pyrazoles involves the cyclocondensation of a chalcone with hydrazine.[1][2][3][4][5]

Step 1: Synthesis of 1-(3-nitrophenyl)ethanone (3-nitroacetophenone) This starting material is commercially available.

Step 2: Claisen-Schmidt Condensation to form 1,3-bis(3-nitrophenyl)prop-2-en-1-one (a chalcone)

  • Dissolve 3-nitroacetophenone (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and add a solution of sodium hydroxide in ethanol dropwise with stirring.

  • Allow the reaction to stir at room temperature for several hours until a precipitate forms.

  • Filter the solid product, wash with cold ethanol and water, and dry under vacuum.

Step 3: Cyclization to form this compound

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol or acetic acid for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to determine chemical shifts (referenced to the residual solvent peak) and coupling constants.

Mass Spectrometry (MS)

  • Introduce the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Analyze the resulting fragmentation pattern to determine the molecular weight and identify characteristic fragments.[6]

Infrared (IR) Spectroscopy

  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[7] These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses. A plausible mechanism of action for nitrophenyl-pyrazole derivatives involves the inhibition of the NF-κB and COX-2 signaling pathways.

Workflow for Spectroscopic Analysis

experimental_workflow Experimental Workflow for Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Chalcone Chalcone Synthesis Pyrazole Pyrazole Cyclization Chalcone->Pyrazole Purification Purification Pyrazole->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Experimental Workflow for Characterization
Inhibition of Pro-inflammatory Signaling Pathways

The diagram below illustrates the potential inhibitory effect of a pyrazole derivative on the NF-κB and COX-2 signaling pathways, which are central to the inflammatory response.

signaling_pathway Potential Anti-inflammatory Mechanism of Pyrazole Derivatives cluster_nfkb Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to COX2_gene COX-2 Gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein translation Cytokine_gene Pro-inflammatory Cytokine Genes (TNF-α, IL-6) Cytokines Pro-inflammatory Cytokines Cytokine_gene->Cytokines translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins catalyzes conversion Inflammation Inflammation Cytokines->Inflammation Arachidonic_Acid Arachidonic Acid Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->IKK inhibits Pyrazole->COX2_protein inhibits IkB_NFkB->IKK IkB_NFkB->NFkB releases NF-κB NFkB_n NF-κB NFkB_n->COX2_gene activates transcription NFkB_n->Cytokine_gene activates transcription

Inhibition of NF-κB and COX-2 Pathways

References

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for 3-(3-nitrophenyl)-1H-pyrazole. The chemical shifts (δ) are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These tables serve as a template for organizing experimentally acquired data.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
NH12.0 - 14.0br s-Pyrazole N-H
H-4'8.6 - 8.8t~2.0Nitrophenyl C4'-H
H-2'8.1 - 8.3ddd~8.0, 2.0, 1.0Nitrophenyl C2'-H
H-6'8.0 - 8.2ddd~8.0, 2.0, 1.0Nitrophenyl C6'-H
H-5'7.6 - 7.8t~8.0Nitrophenyl C5'-H
H-57.7 - 7.9d~2.5Pyrazole C5-H
H-46.8 - 7.0d~2.5Pyrazole C4-H

Note: The exact chemical shift and multiplicity of the NH proton may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
C-3148 - 152Pyrazole C-3
C-3'148 - 150Nitrophenyl C-NO₂
C-1'133 - 136Nitrophenyl C-1'
C-5'129 - 131Nitrophenyl C-5'
C-5128 - 132Pyrazole C-5
C-2'122 - 125Nitrophenyl C-2'
C-6'120 - 123Nitrophenyl C-6'
C-4'118 - 121Nitrophenyl C-4'
C-4105 - 108Pyrazole C-4

Visualizing the Structure and Workflow

To aid in the assignment of NMR signals and to provide a clear overview of the experimental process, the following diagrams have been generated.

Caption: Chemical structure of this compound with atom numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) b Dissolve in Deuterated Solvent (~0.6 mL, e.g., DMSO-d₆) a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, and Shim d->e f Acquire FID (¹H and ¹³C experiments) e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Spectrum h->i j Peak Picking and Integration (¹H) i->j k Assign Signals to Structure j->k l Report Data k->l

An In-depth Technical Guide on the Solubility of 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs, including a pyrazole ring and a nitrophenyl group, understanding its solubility is crucial for its potential therapeutic applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Currently, publicly available quantitative solubility data for this compound is limited. The primary available data point is its aqueous solubility at a physiological pH.

Solvent SystemTemperatureMethodSolubility
Aqueous Buffer (pH 7.4)Not SpecifiedNot Specified11.7 µg/mL[1]
Ethanol--Data not available
Methanol--Data not available
Acetone--Data not available
Dimethyl Sulfoxide (DMSO)--Data not available
Dichloromethane (DCM)--Data not available

Researchers are encouraged to determine the solubility in organic solvents experimentally to build a comprehensive solubility profile for this compound.

Experimental Protocols for Solubility Determination

To address the gap in solubility data, this section provides a detailed experimental protocol for the determination of the thermodynamic solubility of this compound using the widely accepted Shake-Flask method.[2][3][4] This method is considered the "gold standard" for measuring the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, pure form)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[2]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound by taking into account the dilution factor.

Data Analysis:

The solubility is typically expressed in units of µg/mL, mg/L, or molarity (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC-UV) E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibits

References

An In-depth Technical Guide on 3-(3-nitrophenyl)-1H-pyrazole: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, a robust experimental protocol for its synthesis, and explores its potential biological activities and associated signaling pathways based on the known behavior of structurally related pyrazole derivatives.

Core Compound Information

Chemical Formula: C₉H₇N₃O₂

Molecular Weight: 189.17 g/mol [1][2]

The structural and physicochemical properties of this compound are summarized in the table below, providing essential data for researchers.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol [1][2]
CAS Number 59843-77-5
Appearance Solid (predicted)
Melting Point Not explicitly reported, but related compounds have melting points in the range of 100-200°C.
Boiling Point 341.4±42.0 °C at 760 mmHg (predicted for a related isomer)
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.

Experimental Protocols

A reliable and efficient two-step synthetic protocol for the preparation of this compound is detailed below. The synthesis commences with the formation of an enaminone intermediate from 3'-nitroacetophenone, followed by cyclization with hydrazine.

Step 1: Synthesis of (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

This initial step involves the condensation of 3'-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield the corresponding enaminone.

Materials and Reagents:

  • 3'-Nitroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3'-nitroacetophenone (1 equivalent) in anhydrous toluene.

  • To this solution, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid of (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one can be purified by recrystallization from a suitable solvent such as ethanol or used directly in the next step.

Step 2: Synthesis of this compound

The second step involves the cyclization of the enaminone intermediate with hydrazine hydrate to form the final pyrazole ring.

Materials and Reagents:

  • (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude or purified (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction by TLC until the enaminone is fully consumed.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified this compound product in a vacuum oven.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

The anticancer properties of many pyrazole-containing compounds are attributed to their ability to inhibit various protein kinases that are crucial for tumor growth and survival. Based on the known mechanisms of action of similar pyrazole derivatives, a potential signaling pathway that could be modulated by this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Below is a logical diagram illustrating a potential mechanism of action for a pyrazole derivative as a kinase inhibitor.

G cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Pyrazole_Derivative This compound (Potential Inhibitor) Pyrazole_Derivative->PI3K Inhibits

Caption: Potential inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.

The workflow for the synthesis of this compound can be visualized as a straightforward two-step process.

G Start 3'-Nitroacetophenone Intermediate (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one Start->Intermediate Condensation Reagent1 DMFDMA Toluene, Reflux Reagent1->Intermediate Product This compound Intermediate->Product Cyclization Reagent2 Hydrazine Hydrate Ethanol, Acetic Acid, Reflux Reagent2->Product

Caption: Synthetic workflow for this compound.

References

A Comprehensive Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a detailed overview of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The document covers its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities of related pyrazole structures. Detailed experimental protocols for the synthesis and characterization of a structurally similar compound are provided as a practical reference. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving pyrazole derivatives.

Chemical Identity and Properties

This compound is a substituted pyrazole with a nitrophenyl group at the 3-position. Its unique structure makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological applications.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source(s)
CAS Number 59843-77-5 [1][2]
Molecular Formula C₉H₇N₃O₂ [1][2]
Molecular Weight 189.17 g/mol [1][2]
IUPAC Name This compound [2]
SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=NN2 [2]
InChIKey RUWXJVIBNZSEQD-UHFFFAOYSA-N [2]
Experimental Solubility 11.7 µg/mL (at pH 7.4) [2]

| Synonyms | 3-(3-Nitrophenyl)pyrazole, 5-(3-nitrophenyl)-1H-pyrazole |[2] |

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various chemical reactions. A common and effective method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent (like α,β-unsaturated ketones, also known as chalcones) with hydrazine or its derivatives.[3][4]

While a specific, detailed protocol for this compound was not found in the reviewed literature, the synthesis of a closely related derivative, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde , has been well-documented.[5][6] This process involves the reaction of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate in the presence of formic acid.[5][6]

G cluster_start Starting Materials Chalcone α,β-Unsaturated Ketone (Chalcone) Reaction Cyclocondensation Reaction (Reflux, 24h) Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Formic Acid / Ethanol Solvent->Reaction Reaction Medium Workup Cooling & Precipitation (Pour onto crushed ice) Reaction->Workup Crude Product Purification Recrystallization (from Ethyl Acetate) Workup->Purification Product Final Product: Pyrazoline Derivative Purification->Product 60% Yield

Synthesis workflow for a pyrazoline derivative.
Example Experimental Protocol: Synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[6]

This protocol serves as a representative example for the synthesis of related pyrazole structures.

  • Reaction Setup: A mixture of the starting chalcone (15 mmol) in formic acid (15 mL) is prepared in a reaction vessel.

  • Addition of Reagents: Hydrazine hydrate (30 mmol) dissolved in ethanol (15 mL) is added dropwise to the chalcone mixture.

  • Reaction Conditions: The reaction mixture is refluxed for 24 hours with constant stirring. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.

  • Product Isolation: After completion, the solution is cooled to room temperature and poured onto crushed ice to precipitate the crude product.

  • Purification: The crude solid is collected and recrystallized from ethyl acetate to yield the pure title compound as white crystals.

  • Characterization: The final structure is confirmed using various analytical techniques including IR, UV, ¹H NMR, and ¹³C NMR spectroscopy.[5][6]

Table 2: Spectroscopic Data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[5][6]

Technique Observed Signals (δ ppm or ν cm⁻¹)
IR (KBr) 1680 (C=O), 1638 (C=N), 1155 (C-N)
¹H NMR (CDCl₃) 3.10–3.30 (dd, HA), 3.75–3.80 (dd, HB), 5.40–5.50 (dd, HX), 7.03–7.76 (m, aromatic protons), 8.90 (s, formyl proton)
¹³C NMR (CDCl₃) 42.37 (methylene C), 58.36 (methine C), 160.14 (carbonyl C), 148.6 (C=N), 120.9–131.9 (aryl C's)
UV (Methanol) λmax at ~277, 245, 220 nm

| Fluorescence (Methanol) | λem at 330 nm (with λex at 275 nm) |

Biological and Pharmacological Activities

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[7][8] These include anti-inflammatory, antimicrobial, anticancer, antioxidant, and anticonvulsant properties.[7][9][10] The introduction of a nitrophenyl group can modulate these activities, making compounds like this compound subjects of interest for drug discovery programs.

While specific signaling pathways for this compound are not extensively documented, related pyrazole compounds have been shown to act on various biological targets. For instance, the pyrazole-based compound AT9283 has been identified as a multi-targeted kinase inhibitor, notably inhibiting the Syk-dependent signaling pathway in mast cells, which is crucial in allergic responses.[11] Pyrazole derivatives have also been investigated as inhibitors of enzymes like 15-lipoxygenase and as potent antioxidants.[12]

The general workflow for investigating the therapeutic potential of a novel pyrazole derivative is outlined below.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization S1 Design & Synthesize Pyrazole Derivatives S2 Purification & Characterization (NMR, MS, etc.) S1->S2 B1 In Vitro Screening (e.g., Enzyme Assays, Antimicrobial Tests) S2->B1 Compound Library B2 Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) B1->B2 B3 Mechanism of Action (e.g., Signaling Pathway Analysis) B2->B3 O1 Structure-Activity Relationship (SAR) Studies B3->O1 Active Hits O2 ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) O1->O2 O2->S1 Iterative Redesign Final Preclinical Candidate O2->Final

Logical workflow for pyrazole-based drug discovery.

Conclusion

This compound, identified by CAS number 59843-77-5, represents a significant chemical entity within the broader class of pyrazole compounds. While detailed biological data on this specific molecule is emerging, the established synthetic routes and diverse pharmacological activities of its analogues underscore its potential as a valuable intermediate for developing novel therapeutics and functional materials. The provided experimental framework for a related compound offers a solid starting point for researchers aiming to synthesize and explore the properties and applications of this compound and its derivatives. Further investigation into its specific biological targets and mechanisms of action is warranted.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrophenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthetic methodologies, and biological activities of nitrophenyl-substituted pyrazoles. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anti-inflammatory, antimicrobial, and estrogen receptor modulating activities. The strategic incorporation of a nitrophenyl group can significantly influence the electronic properties and biological interactions of the pyrazole scaffold.

Physicochemical Properties

The physicochemical properties of nitrophenyl-substituted pyrazoles are crucial for their behavior in biological systems and their development as therapeutic agents. These properties are influenced by the position of the nitro group on the phenyl ring and the substitution pattern on the pyrazole core.

Physical Properties

Key physical properties such as melting point, boiling point, and solubility are summarized below. The presence of the polar nitro group generally leads to higher melting and boiling points compared to unsubstituted phenylpyrazoles. Solubility can vary significantly depending on the overall substitution pattern and the potential for hydrogen bonding.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-(4-Nitrophenyl)-1H-pyrazoleC₉H₇N₃O₂189.17168.5-169[1]331.8±25.0
3-(3-Nitrophenyl)pyrazoleC₉H₇N₃O₂189.17124-130[2]-
5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazoleC₁₅H₁₃N₃O₂267.28(Computed)(Computed)
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₆H₁₁N₃O₃293.28(Computed)(Computed)
1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazoleC₁₇H₁₁N₃O₂S₂365.42--

Note: Some data are computed and should be considered as estimates. Experimental values can vary based on conditions.

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and characterization of nitrophenyl-substituted pyrazoles.

1.2.1. NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the molecular structure. The chemical shifts are influenced by the electron-withdrawing nature of the nitrophenyl group.

¹H NMR:

  • Pyrazole Ring Protons: The protons on the pyrazole ring typically appear as distinct signals in the aromatic region.

  • Nitrophenyl Ring Protons: The protons on the nitrophenyl ring exhibit characteristic splitting patterns depending on the substitution. Due to the electron-withdrawing nitro group, these protons are generally shifted downfield. For a 4-nitrophenyl substituent, two doublets are often observed.[3]

  • Other Substituents: Protons of other substituents will appear in their expected regions.

¹³C NMR:

  • Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring resonate in the aromatic region.

  • Nitrophenyl Ring Carbons: The carbon attached to the nitro group (ipso-carbon) is significantly deshielded. The ortho and para carbons are also deshielded, while the meta carbons are less affected.[3]

A computational study on polynitropyrazoles provides extensive calculated chemical shift data which can be a valuable reference.[4]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • N-O Stretching: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C=N and C=C Stretching: The pyrazole ring shows characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region.

  • C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Synthesis of Nitrophenyl-Substituted Pyrazoles

Several synthetic routes are available for the preparation of nitrophenyl-substituted pyrazoles, with the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition being the most common.

Knorr Pyrazole Synthesis

This classical method involves the condensation of a 1,3-dicarbonyl compound with a nitrophenyl-substituted hydrazine.[5][6][7][8]

General Experimental Protocol:

  • Reaction Setup: A mixture of the 1,3-dicarbonyl compound (1 equivalent) and the appropriate nitrophenylhydrazine or its hydrochloride salt (1-1.2 equivalents) is prepared in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.

  • Catalyst: A catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) is often added.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

G dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine Nitrophenylhydrazine hydrazine->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization pyrazole Nitrophenyl-substituted Pyrazole cyclization->pyrazole

Caption: Workflow for Knorr Pyrazole Synthesis.

1,3-Dipolar Cycloaddition

This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene.[9][10][11]

General Experimental Protocol:

  • Nitrile Imine Generation: The hydrazonoyl halide, bearing a nitrophenyl group, is treated with a base (e.g., triethylamine) in an inert solvent (e.g., chloroform, THF) to generate the nitrile imine intermediate in situ.

  • Cycloaddition: The dipolarophile (e.g., a substituted alkyne) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gentle heating until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is washed with water to remove the triethylamine hydrochloride salt. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Biological Activities and Signaling Pathways

Nitrophenyl-substituted pyrazoles exhibit a range of biological activities, primarily as anti-inflammatory agents and modulators of estrogen receptors.

Anti-inflammatory Activity

Many pyrazole derivatives, including those with nitrophenyl substituents, show potent anti-inflammatory effects. A key mechanism is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[12][13] Some derivatives also inhibit the production of other inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing the NF-κB signaling pathway.[13][14]

G stimulus Inflammatory Stimulus nfkb NF-κB Activation stimulus->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cox2 COX-2 Expression nfkb->cox2 inflammation Inflammation cytokines->inflammation prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation pyrazole Nitrophenyl-substituted Pyrazole pyrazole->nfkb Inhibition pyrazole->cox2 Inhibition

Caption: Anti-inflammatory signaling pathway of nitrophenyl-substituted pyrazoles.

Estrogen Receptor Modulation

Certain tetrasubstituted pyrazoles, which can include nitrophenyl moieties, have been identified as ligands for estrogen receptors (ERα and ERβ).[15][16][17] They can act as either agonists or antagonists, and some exhibit selectivity for one receptor subtype over the other. This modulation of the estrogen signaling pathway makes them interesting candidates for the development of selective estrogen receptor modulators (SERMs) for use in hormone-dependent cancers and other endocrine-related disorders.

The binding of a pyrazole ligand to an estrogen receptor can initiate a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.

G pyrazole Nitrophenyl-substituted Pyrazole Ligand binding Ligand-Receptor Binding pyrazole->binding er Estrogen Receptor (ERα / ERβ) er->binding dimerization Receptor Dimerization binding->dimerization translocation Nuclear Translocation dimerization->translocation ere Binding to EREs on DNA translocation->ere transcription Modulation of Gene Transcription ere->transcription response Biological Response transcription->response

Caption: Estrogen receptor signaling pathway modulation.

Conclusion

Nitrophenyl-substituted pyrazoles represent a versatile and pharmacologically significant class of heterocyclic compounds. Their synthesis is well-established, and their physicochemical properties can be tuned through strategic substitution. The biological activities of these compounds, particularly their anti-inflammatory and estrogen receptor modulating effects, highlight their potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals working with this promising scaffold. Further research into structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating the potential of these compounds into clinical applications.

References

A Comprehensive Review on the Synthesis and Characterization of 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a fundamental five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Pyrazole derivatives have been successfully developed into FDA-approved drugs for various therapeutic areas, including oncology and inflammatory diseases.[1] The compound 3-(3-nitrophenyl)-1H-pyrazole, with the chemical formula C9H7N3O2, is a notable derivative that serves as a valuable building block in the synthesis of more complex, biologically active molecules.[3] The presence of the nitrophenyl group offers a site for further chemical modification, making it an attractive scaffold for drug discovery and development. This technical guide provides an in-depth literature review of the discovery, synthesis, and characterization of this compound.

Synthetic Methodologies

The primary and most established method for the synthesis of this compound involves the cyclocondensation of a chalcone precursor with hydrazine hydrate.[4][5] Chalcones, or α,β-unsaturated ketones, are versatile intermediates that can be readily prepared through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.[1][6]

General Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-step process:

  • Chalcone Formation: The reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, yields 1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one.

  • Pyrazole Ring Formation: The subsequent reaction of this chalcone with hydrazine hydrate in a suitable solvent, such as ethanol or formic acid, leads to the formation of the pyrazole ring through a cyclization reaction.[5]

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

This protocol, while yielding a slightly different final product (a pyrazoline), illustrates the core reaction of a chalcone with hydrazine.[5][7]

Materials:

  • 1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone)

  • Hydrazine hydrate

  • Formic acid

  • Ethanol

  • Ethyl acetate (for recrystallization)

Procedure:

  • A mixture of the chalcone (15 mmol) in formic acid (15 mL) is prepared.

  • Hydrazine hydrate (30 mmol) dissolved in ethanol (15 mL) is added dropwise to the chalcone mixture.

  • The reaction mixture is refluxed for 24 hours with constant stirring.

  • After cooling, the resulting solution is poured onto crushed ice to precipitate the crude product.

  • The crude product is collected by filtration and recrystallized from ethyl acetate to yield the purified compound.[5]

Physicochemical and Spectroscopic Data

The characterization of this compound and its precursors is crucial for confirming the structure and purity of the synthesized compounds. The following tables summarize the key quantitative data reported in the literature for a closely related derivative, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.[5][7]

PropertyValueReference
Molecular FormulaC16H13N3O3[5]
Molecular Weight295.29 g/mol [5]
Melting Point195–198 °C[5]
Yield60%[5]
AppearanceWhite crystals[5]

Table 1: Physicochemical Properties

TechniqueWavelength/FrequencyAssignmentReference
UV-Vis~277, 245, 220 nmn-π, π-π, and n-σ* transitions[5]
FT-IR1680 cm⁻¹, 1638 cm⁻¹C=O and C=N stretching, respectively[5]
¹H NMRδ 3.10–5.50 ppmDouble doublets corresponding to the pyrazoline ring protons (HA, HB, and HX)[5][7]
¹H NMRδ 7.03–7.76 ppmAromatic protons[5][7]
¹H NMRδ 8.90 ppmSinglet for the formyl proton[5][7]
¹³C NMRδ 42.37, 58.36 ppmMethylene and methine carbons of the pyrazoline ring[5][7]
¹³C NMRδ 160.14, 148.6 ppmCarbonyl and C=N carbons[5][7]
¹³C NMRδ 120.9–131.9 ppmAryl carbons[5][7]

Table 2: Spectroscopic Data

Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[8][9][10] The anti-inflammatory effects of some pyrazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8]

SignalingPathway ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX Inhibition

Inhibitory action of certain pyrazole derivatives on the COX pathway.

Conclusion

This compound is a synthetically accessible compound with significant potential as a scaffold in drug discovery. Its synthesis, primarily achieved through the cyclocondensation of a chalcone intermediate with hydrazine, is a robust and well-established method. The physicochemical and spectroscopic data provide a clear basis for its characterization. While further research is needed to fully elucidate the specific biological activities of this compound, the known pharmacological profile of the pyrazole class of molecules suggests that it may hold promise for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 3-(3-Nitrophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3-(3-nitrophenyl)-1H-pyrazole derivatives and their analogs. The information is intended to guide research and development efforts in exploring the therapeutic potential of this class of compounds. Detailed protocols for key biological assays are also included to facilitate experimental work.

Biological Activities of this compound Analogs

Derivatives of the pyrazole scaffold are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of a 3-nitrophenyl substituent at the 3-position of the pyrazole ring has been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. While specific data for the parent compound, this compound, is limited in the public domain, studies on closely related analogs provide valuable insights into its potential biological profile.

Antimicrobial Activity

Nitrophenyl-substituted pyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of the nitro group, a strong electron-withdrawing group, is often associated with enhanced antimicrobial efficacy.

Table 1: Antimicrobial Activity of 3-(Nitrophenyl)-1H-pyrazole Analogs

Compound/DerivativeTest OrganismActivity MetricValueReference
5-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideStaphylococcus aureusZone of InhibitionPromising[1]
Escherichia coliZone of InhibitionPromising[1]
Klebsiella pneumoniaeZone of InhibitionPromising[1]
2-({3-[5-(4-Nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)malononitrileStaphylococcus aureus ATCC 25923MBSC (μg/mL)> 100[2]
Escherichia coli ATCC 25922MBSC (μg/mL)50[2]
Candida albicans ATCC 885-653MFSC (μg/mL)100[2]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coliMIC (μg/mL)0.25[3]
Streptococcus epidermidisMIC (μg/mL)0.25[3]
Aspergillus nigerMIC (μg/mL)1.0[3]

MBSC: Minimum Bacteriostatic Concentration; MFSC: Minimum Fungistatic Concentration; MIC: Minimum Inhibitory Concentration.

Anticancer Activity

The pyrazole scaffold is a constituent of several approved anticancer drugs. The anticancer potential of nitrophenyl-substituted pyrazoles has been investigated, with some derivatives showing promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.

Table 2: Anticancer Activity of Pyrazole Analogs

Compound/DerivativeCell LineActivity MetricValue (µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)IC50 (24h)14.97[4][5]
MDA-MB-468 (Triple Negative Breast Cancer)IC50 (48h)6.45[4][5]
AGO1522 (Normal Fibroblast)IC50 (24h)28.74[4]
Paclitaxel (Reference Drug)MDA-MB-468 (Triple Negative Breast Cancer)IC50 (24h)49.90[4][5]
MDA-MB-468 (Triple Negative Breast Cancer)IC50 (48h)25.19[4][5]
Anti-inflammatory Activity

Certain pyrazole derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This selective inhibition is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory Activity of a 3-(meta-Nitrophenyl)-thiourea Derivative

Compound/DerivativeAssayDoseInhibition (%)Reference
1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivativeCarrageenan-induced rat paw edema100 mg/kg57.9
Voltaren (Reference Drug)Carrageenan-induced rat paw edema-49.9

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activities of this compound derivatives.

Protocol for MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Agar Well Diffusion Antimicrobial Assay

This protocol is used to assess the antimicrobial activity of a compound.

Principle: The agar well diffusion method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition of a susceptible microorganism. The diameter of the inhibition zone is proportional to the antimicrobial activity of the substance.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • This compound derivative (test compound)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Well Preparation:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

  • Compound Application:

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution at various concentrations into the wells.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (Agar Well Diffusion, MIC) characterization->antimicrobial anticancer Anticancer Assays (MTT Assay) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (COX Inhibition) characterization->anti_inflammatory data_analysis Data Analysis (IC50, MIC Determination) antimicrobial->data_analysis apoptosis Apoptosis Assays (Flow Cytometry) anticancer->apoptosis enzyme Enzyme Inhibition Assays (e.g., Tubulin Polymerization) anti_inflammatory->enzyme apoptosis->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar apoptosis_pathway cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_outcome Cellular Outcome compound This compound Derivative ros Increased ROS Production compound->ros Induces mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 Activates apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis Executes

References

Application Notes and Protocols for 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs used to treat a range of diseases, including cancer and inflammatory conditions.[1][2][3] The compound 3-(3-nitrophenyl)-1H-pyrazole serves as a valuable synthetic intermediate, primarily due to the versatility of its nitro functional group. The strategic placement of the nitro group on the phenyl ring allows for its conversion into a highly reactive amino group, opening a gateway for extensive chemical modifications. This document provides detailed application notes on the synthetic utility of this compound and protocols for its transformation into key derivatives.

Application Note 1: The Strategic Importance of Nitro Group Reduction

The primary application of this compound is its role as a precursor to 3-(3-aminophenyl)-1H-pyrazole . The conversion of the electron-withdrawing nitro group to a nucleophilic amino group is a pivotal step that dramatically increases the synthetic utility of the scaffold. This transformation enables the facile introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The resulting 3-(3-aminophenyl)-1H-pyrazole is an aniline-like building block, which can readily undergo a variety of well-established chemical reactions, including:

  • Acylation: to form amides.

  • Sulfonylation: to form sulfonamides.

  • Reaction with isocyanates/isothiocyanates: to form ureas and thioureas.

  • Buchwald-Hartwig amination: to form more complex diarylamines.

These linkages are prevalent in a vast number of biologically active molecules, particularly in the realm of kinase inhibitors, where the pyrazole core often acts as a hinge-binding motif.[1][4]

Data Presentation: Comparison of Nitro Reduction Methods

Several methods are effective for the reduction of the aromatic nitro group in this compound. The choice of method often depends on substrate compatibility, scale, and available equipment. Stannous chloride (SnCl₂) and metallic iron (Fe) are common, cost-effective reagents for this transformation.[5]

MethodReagents & SolventTypical ConditionsYield (%)AdvantagesDisadvantages
Stannous Chloride Reduction SnCl₂·2H₂O, EthanolReflux or Ultrasonic Irradiation, 2-4 h85-95%High yield, reliable, tolerates many functional groups.[2][5]Generates tin-based waste products that can be difficult to remove; workup can be challenging.[6][7]
Iron Reduction Fe powder, Acetic Acid / H₂O / EthanolUltrasonic Irradiation or Heating, 1-3 h80-90%Inexpensive, environmentally benign metal, simple workup.[5]Can require acidic conditions which may not be suitable for all substrates.[5]
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂, Ethanol/Methanol1-4 atm H₂, Room Temp, 4-12 h>90%High yield, clean reaction with water as the only byproduct.[8][9]Requires specialized hydrogenation equipment; catalyst can be pyrophoric and may reduce other functional groups.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process involving an initial Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine hydrate.

Step 1A: Synthesis of (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 3-nitrobenzaldehyde (10 mmol, 1.51 g) and acetophenone (10 mmol, 1.20 g) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a yellow precipitate should be observed.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the chalcone intermediate.

Step 1B: Cyclization to form this compound

  • Suspend the chalcone intermediate (8 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (16 mmol, ~0.8 mL of a 64% solution) to the suspension.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Reduction using Stannous Chloride to yield 3-(3-aminophenyl)-1H-pyrazole

This protocol is adapted from general procedures for aryl nitro reduction.[5][10]

  • To a solution of this compound (5 mmol, 0.95 g) in 50 mL of absolute ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (25 mmol, 5.64 g).

  • Reflux the reaction mixture for 3-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature and carefully remove the ethanol under reduced pressure.

  • Add 50 mL of ethyl acetate to the residue and cool the mixture in an ice bath.

  • Slowly and carefully add a 2M aqueous sodium hydroxide (NaOH) solution dropwise with vigorous stirring to adjust the pH to >10. Caution: The initial neutralization is exothermic. This process will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic tin salts, washing the pad with additional ethyl acetate (3 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel, wash with brine (2 x 30 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude 3-(3-aminophenyl)-1H-pyrazole, which can be purified further by column chromatography or recrystallization if necessary.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from starting materials to this compound, its conversion to the key amine intermediate, and subsequent derivatization into common pharmacologically relevant classes.

G cluster_0 Synthesis of Intermediate cluster_1 Key Transformation cluster_2 Derivatization A 3-Nitrobenzaldehyde + Acetophenone B (E)-1-phenyl-3-(3-nitrophenyl) prop-2-en-1-one (Chalcone) A->B Claisen-Schmidt Condensation C This compound B->C Hydrazine Hydrate D 3-(3-aminophenyl)-1H-pyrazole (Key Intermediate) C->D Reduction (e.g., SnCl2) E Amides D->E RCOCl or RCOOH F Ureas / Thioureas D->F RNCO or RNCS G Sulfonamides D->G RSO2Cl

Caption: Synthetic workflow for this compound and its derivatives.

Biological Pathway Diagram

Derivatives synthesized from 3-(3-aminophenyl)-1H-pyrazole are often investigated as kinase inhibitors. The diagram below shows a simplified representation of the canonical MAPK/ERK signaling pathway, a critical pathway in cell proliferation that is frequently dysregulated in cancer. A hypothetical pyrazole-based inhibitor is shown blocking a key kinase in this cascade.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Response Cell Proliferation, Survival, etc. TF->Response Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Raf INHIBITS

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

References

Application Note and Protocol for the Synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed two-step protocol for the synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. The synthesis involves the initial formation of a hydrazone intermediate from 3-nitroacetophenone and benzoylhydrazine, followed by a cyclization and formylation step using the Vilsmeier-Haack reaction. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This protocol outlines the necessary reagents, equipment, and procedural steps, along with expected analytical data for product characterization.

Reaction Scheme

The synthesis proceeds in two main steps:

Step 1: Synthesis of (E)-N'-(1-(3-nitrophenyl)ethylidene)benzohydrazide (Hydrazone Intermediate) 3-Nitroacetophenone is condensed with benzoylhydrazine in the presence of an acid catalyst to yield the corresponding hydrazone.

Step 2: Synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde The hydrazone intermediate undergoes cyclization and formylation upon treatment with the Vilsmeier-Haack reagent (POCl₃/DMF) to yield the final product.[2][3]

Materials and Equipment

Reagents:
  • 3-Nitroacetophenone

  • Benzoylhydrazine

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Crushed Ice

  • Distilled Water

Equipment:
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filtration apparatus

  • Beakers and standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocols

Protocol 1: Synthesis of (E)-N'-(1-(3-nitrophenyl)ethylidene)benzohydrazide (Intermediate)
  • In a 100 mL round-bottom flask, dissolve 3-nitroacetophenone (1.65 g, 0.01 mol) and benzoylhydrazine (1.36 g, 0.01 mol) in methanol (30 mL).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture under reflux for approximately 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then a small amount of cold methanol to remove unreacted starting materials.

  • Dry the product, (E)-N'-(1-(3-nitrophenyl)ethylidene)benzohydrazide, under vacuum. The product can be used in the next step without further purification.

Protocol 2: Synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Prepare the Vilsmeier-Haack reagent in a 100 mL round-bottom flask placed in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 mL, 0.022 mol) dropwise to ice-cold N,N-dimethylformamide (DMF, 15 mL) with constant stirring. Stir for 15-20 minutes in the ice bath.

  • To this cold Vilsmeier-Haack reagent, add the dried hydrazone intermediate from the previous step (2.83 g, 0.01 mol) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours.[4]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a beaker filled with 200 g of crushed ice.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any inorganic salts.

  • Purify the product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.[2]

Data Presentation

The synthesized compound should be characterized to confirm its identity and purity. The expected data is summarized below.

ParameterExpected Value
Physical State Crystalline solid (e.g., Pale yellow)
Yield 65-75% (Good to Excellent)
Melting Point To be determined experimentally.
IR (KBr, cm⁻¹) ~3080 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1710 (Benzoyl C=O), ~1680 (Aldehyde C=O), ~1590 (C=N in pyrazole), ~1530, 1350 (NO₂)
¹H NMR (CDCl₃, δ ppm) ~9.8-10.1 (s, 1H, -CHO), ~8.2-8.8 (m, Ar-H of nitrophenyl & pyrazole H-5), ~7.5-8.0 (m, Ar-H of benzoyl and nitrophenyl)
¹³C NMR (CDCl₃, δ ppm) ~185.0 (Aldehyde C=O), ~168.0 (Benzoyl C=O), ~150-155 (Pyrazole C3 & C5), ~148.0 (C-NO₂), ~120-140 (Aromatic & Pyrazole carbons)
Mass Spec (m/z) Expected molecular ion peak corresponding to the molecular weight of C₁₇H₁₁N₃O₄.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_purification Purification & Analysis SM1 3-Nitroacetophenone Step1_Mix Mix Starting Materials in Methanol SM2 Benzoylhydrazine Step1_Catalyst Add Glacial Acetic Acid (Catalyst) Step1_Mix->Step1_Catalyst Step1_Reflux Reflux for 3-4 hours Step1_Catalyst->Step1_Reflux Step1_Isolate Cool, Filter & Dry Step1_Reflux->Step1_Isolate Step1_Product Hydrazone Intermediate Step1_Isolate->Step1_Product Step2_Add Add Hydrazone Intermediate Step1_Product->Step2_Add Step2_Reagent Prepare Vilsmeier Reagent (POCl₃ + DMF in Ice Bath) Step2_Reagent->Step2_Add Step2_Heat Heat at 60-70°C for 6-8 hours Step2_Add->Step2_Heat Step2_Workup Pour on Ice & Neutralize with NaHCO₃ Step2_Heat->Step2_Workup Step2_Filter Filter & Wash with Water Step2_Workup->Step2_Filter Purify Recrystallize from Methanol Step2_Filter->Purify Final_Product Final Product Purify->Final_Product Analysis Characterization (MP, IR, NMR, MS) Final_Product->Analysis

Caption: Workflow for the synthesis of 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

References

Application Notes and Protocols for In Vitro Anticancer Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticancer activities of various pyrazole derivatives. This document includes a summary of their cytotoxic effects on different cancer cell lines, detailed protocols for key experimental assays, and visualizations of the signaling pathways involved.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against cancer cells.[1][2] Many pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines by modulating multiple cellular targets and signaling pathways.[1][2] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key kinases involved in cancer progression, such as EGFR, VEGFR, CDK, and those in the PI3K/AKT and MAPK/ERK pathways.[1][4][5]

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various pyrazole derivatives against a panel of human cancer cell lines, providing a comparative view of their anticancer efficacy.

Table 1: IC50 Values (in µM) of Selected Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)HCT116 (Colon)Reference
Compound 37 5.21----[1]
Compound 41 1.937 µg/mL--3.695 µg/mL-[1]
Compound 42 ----2.914 µg/mL[1]
Compound 43 0.25----[1]
Compounds 33 & 34 < 23.7< 23.7-< 23.7< 23.7[1]
Compound 25 -3.17 - 6.77---[1]
Compounds 31 & 32 -42.79 & 55.73---[1]
Compound 27 16.50----[1]
Compound 48 --3.6-1.7[1]
Pyrazoline 11 -----[6]
Pyrazoles 4a & 6a -----[4]
Imidazo-pyrazole 8b -----[4]
Pyrazolyl Pyridine 4a Growth-inhibitory effect----[7]
Indolo-pyrazole 6c -----[8]
Benzofuropyrazole 4a Not active0.19---[9]
Pyrazole 5b High inhibitory activity0.69---[9]
Pyrazole-Indole 7a ---6.1-[10]
Pyrazole-Indole 7b ---7.9-[10]
Pyrazoline 7d -----[11]
Pyrazoline 7f -----[11]
Pyrazole 3f -----[12][13]
Tospyrquin -----[14]
Tosind -----[14]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between different studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from various cited studies and should be optimized for specific laboratory conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the pyrazole derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Pyrazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of pyrazole derivatives for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Pyrazole derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with pyrazole derivatives as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, Akt, p-Akt, ERK, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with pyrazole derivatives, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) mtt MTT Assay cell_culture->mtt Seeding apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis Seeding cell_cycle Cell Cycle Analysis cell_culture->cell_cycle Seeding western_blot Western Blot cell_culture->western_blot Seeding compound_prep Pyrazole Derivative Preparation compound_prep->mtt Treatment compound_prep->apoptosis Treatment compound_prep->cell_cycle Treatment compound_prep->western_blot Treatment ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Level western_blot->protein_exp

Caption: General experimental workflow for evaluating the in vitro anticancer activity.

Signaling Pathways

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazole derivatives.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Pyrazole Pyrazole Derivative Raf Raf Pyrazole->Raf Inhibits MEK MEK Pyrazole->MEK Inhibits Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole derivatives.

Apoptosis_Pathway Pyrazole Pyrazole Derivative ROS ROS Generation Pyrazole->ROS Bcl2 Bcl-2 Pyrazole->Bcl2 Downregulates Bax Bax Pyrazole->Bax Upregulates Mitochondria Mitochondria ROS->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bcl2->Bax Inhibits Bax->Mitochondria Promotes permeability Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by pyrazole derivatives via intrinsic pathway.

References

Application Note: Antimicrobial Screening of Novel Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of microbial resistance to existing antibiotics is a critical global health threat, necessitating the discovery and development of new antimicrobial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The pyrazole scaffold is a core component of several established drugs, such as the anti-inflammatory celecoxib and the antibiotic sulfaphenazole.[1][5] This application note provides detailed protocols for the preliminary antimicrobial screening of novel substituted pyrazoles, data presentation guidelines, and visualizations of the experimental workflow and potential mechanisms of action.

Key Screening Methods The initial evaluation of the antimicrobial potential of newly synthesized pyrazole compounds typically involves two primary methods:

  • Agar Diffusion Methods (Well/Disk): These are qualitative or semi-quantitative techniques used for initial screening. They are based on the principle of a compound diffusing through a solid agar medium and inhibiting the growth of a seeded microorganism, creating a "zone of inhibition."[2][6] The size of this zone is proportional to the antimicrobial potency of the compound.

  • Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[8][9] This method is crucial for comparing the potency of different compounds and is a gold standard for susceptibility testing.[7][9]

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay

This method is widely used for preliminary screening of novel compounds for antimicrobial activity.[2][5][6]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Potato Dextrose Agar (PDA) for fungi.

  • Sterile Petri dishes (90 mm).

  • Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[1]

  • Sterile nutrient broth.

  • Novel substituted pyrazole compounds.

  • Dimethyl sulfoxide (DMSO) as a solvent.

  • Standard antibiotic (e.g., Chloramphenicol, Ciprofloxacin) and antifungal (e.g., Clotrimazole, Fluconazole) drugs.[1][6]

  • Sterile cotton swabs.

  • Sterile cork borer (6 mm diameter).

  • Micropipettes and sterile tips.

  • Incubator.

Procedure:

  • Media Preparation: Prepare MHA or PDA as per the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely.[6]

  • Inoculum Preparation: Inoculate a single colony of the test microorganism into sterile nutrient broth and incubate at 37°C for bacteria (18-24 hours) or 28°C for fungi (24-48 hours) to achieve a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Dip a sterile cotton swab into the prepared inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of the solidified agar plate evenly in three directions to ensure uniform growth.[6]

  • Well Creation: Use a sterile cork borer to punch uniform wells (typically 6 mm in diameter) into the seeded agar plates.[6]

  • Sample Loading: Prepare stock solutions of the test pyrazole compounds and standard drugs in DMSO (e.g., 1 mg/mL). Add a fixed volume (e.g., 50-100 µL) of each test compound solution, standard drug solution (positive control), and pure DMSO (negative control) into separate wells.

  • Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds. Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[10]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The experiment should be performed in triplicate to ensure reproducibility.[1]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits microbial growth.[7][9]

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi.

  • Test pyrazole compounds and standard antimicrobial drugs.

  • Prepared microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL).[9]

  • Multichannel pipette.

  • Plate reader (optional, for OD measurement).

Procedure:

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in the 96-well plate using the appropriate broth. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the test compound (in broth) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Wells 11 (positive control) will contain only broth and inoculum, and well 12 (negative control) will contain only broth.

  • Inoculation: Add 100 µL of the standardized microbial inoculum (~5 x 10⁵ CFU/mL) to each well from 1 to 11. The final volume in each well will be 200 µL.[8]

  • Incubation: Cover the microtiter plate and incubate at 37°C for 16-24 hours for bacteria or 28°C for 48 hours for fungi.[7][9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed by the naked eye.[8][9] The results can also be read using a plate reader by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from antimicrobial screening should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Data from Agar Diffusion Assay (Zone of Inhibition) This table presents the antimicrobial activity of novel pyrazole derivatives expressed as the diameter of the inhibition zone in millimeters.

Compound IDConc. (µ g/well )S. aureus (mm)B. subtilis (mm)E. coli (mm)K. pneumoniae (mm)C. albicans (mm)
Pyrazole-A1001816121415
Pyrazole-B1002220151719
Pyrazole-C100109No activityNo activity11
Ciprofloxacin1025242826N/A
Clotrimazole10N/AN/AN/AN/A22
DMSO100 µLNo activityNo activityNo activityNo activityNo activity

Data are representative examples compiled for illustrative purposes. N/A: Not Applicable.

Table 2: Example Data from Broth Microdilution Assay (MIC Values) This table summarizes the Minimum Inhibitory Concentration (MIC) values in µg/mL for selected pyrazole compounds against various microbial strains.[1][11][12]

Compound IDS. aureus (MIC µg/mL)E. coli (MIC µg/mL)A. baumannii (MIC µg/mL)C. albicans (MIC µg/mL)
Pyrazole-X62.512562.57.8
Pyrazole-Y0.251.00.54.0
Pyrazole-Z125>250>25062.5
Gatifloxacin1.00.51.0N/A
ClotrimazoleN/AN/AN/A2.9

Data are representative examples compiled from literature for illustrative purposes.[1][11][13]

Mandatory Visualization

Diagrams created using Graphviz to illustrate workflows and mechanisms.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cluster_outcome Phase 4: Outcome Compound Synthesized Novel Pyrazole Compound Screening Primary Screening (Agar Diffusion) Compound->Screening Media Prepare Culture Media (MHA/MHB) Media->Screening Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->Screening MIC_Test Quantitative Testing (Broth Microdilution) Screening->MIC_Test Active Compounds Measure Measure Zone of Inhibition Screening->Measure Observe Zones Determine Determine MIC Value MIC_Test->Determine Result Compare with Standard Drugs Measure->Result Determine->Result Lead Identify Lead Compound Result->Lead

Caption: Workflow for antimicrobial screening of novel pyrazole compounds.

G cluster_cell Bacterial Cell Wall Cell Wall Synthesis Membrane Cell Membrane Integrity Protein Protein Synthesis (Ribosomes) DNA DNA Replication (DNA Gyrase) Pyrazole Novel Substituted Pyrazole Pyrazole->Wall Inhibition Pyrazole->Membrane Disruption Pyrazole->Protein Inhibition Pyrazole->DNA Inhibition

Caption: Potential antimicrobial mechanisms of action for pyrazole derivatives.[13]

Conclusion The protocols outlined in this application note provide a standardized framework for the initial antimicrobial evaluation of novel substituted pyrazoles. The agar diffusion method serves as an effective primary screen, while the broth microdilution assay provides crucial quantitative MIC data. Systematic screening and clear data presentation are essential for identifying promising lead compounds that can be advanced into further stages of drug development to combat the growing challenge of antimicrobial resistance.[11][14]

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its derivatives are renowned for a wide spectrum of pharmacological activities, most notably their anti-inflammatory prowess.[3][4][5] The therapeutic significance of this class of compounds is exemplified by celecoxib, a diaryl-substituted pyrazole that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, offering potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][6][7][8]

These application notes provide an overview of the mechanisms of action, quantitative efficacy data for selected compounds, and detailed protocols for assessing the anti-inflammatory potential of novel pyrazole derivatives.

Mechanisms of Anti-inflammatory Action

Pyrazole compounds exert their anti-inflammatory effects through multiple mechanisms, primarily by modulating key enzymatic and signaling pathways involved in the inflammatory cascade.[1][9]

1.1. Inhibition of Cyclooxygenase (COX) Enzymes A primary mechanism is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of pain and inflammation.[9][10] Many pyrazole derivatives, like celecoxib, show high selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 isoform responsible for gastric cytoprotection.[1][7] This selectivity is a key strategy in developing safer NSAIDs.[11][12]

COX_Pathway Mechanism of COX Inhibition by Pyrazole Compounds cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid  PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory GI_Protection GI Protection, Platelet Function PGs_Physiological->GI_Protection Inflammation Inflammation PGs_Inflammatory->Inflammation Pyrazole Pyrazole Compound (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Upregulates PLA2 PLA2

Caption: COX inhibition pathway for pyrazole compounds.

1.2. Suppression of NF-κB and MAP Kinase Signaling Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9][13] Some pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway, preventing the nuclear translocation of NF-κB and subsequent gene transcription.[13][14][15] This is often achieved by blocking the phosphorylation and degradation of its inhibitor, IκBα.[14] Additionally, pyrazoles can interfere with Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are also pivotal in regulating the production of inflammatory mediators.[16][17][18][19]

Caption: NF-κB and MAPK pathway inhibition by pyrazoles.

1.3. Other Mechanisms Beyond COX and NF-κB/MAPK inhibition, pyrazole derivatives can also modulate the inflammatory response by:

  • Inhibiting Lipoxygenase (LOX): Some pyrazole-thiazole hybrids show dual inhibition of both COX-2 and 5-LOX, an enzyme involved in producing pro-inflammatory leukotrienes.[1][2]

  • Reducing Pro-inflammatory Cytokines: They directly suppress the release of cytokines such as TNF-α, IL-1β, and IL-6 from immune cells like macrophages.[9][14][20]

  • Scavenging Reactive Oxygen Species (ROS): Certain pyrazole molecules exhibit antioxidant activity, which is relevant as oxidative stress is closely linked to inflammation.[2][21]

Quantitative Data Summary

The anti-inflammatory efficacy of pyrazole compounds is quantified through various in vitro and in vivo assays. The following tables summarize representative data from the literature.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Compounds

Compound/Derivative ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib~150.045~327[20][22]
3,5-diarylpyrazoles-0.01-[1]
Pyrazole-thiazole hybrid-0.03-[1]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[1]
Pyrazolo-pyrimidine-0.015-[1]
Trimethoxy derivative 5f-1.50-[20]
Trimethoxy derivative 6f-1.15-[20]
Compound 2a-0.019-[23]
Compound 3b0.8760.03922.21[23][24]
Compound 5b0.6770.03817.47[6][23]
Compound 11 (Pyrazolo[1,2-a]pyridazine)-0.016-[25]
Thymol-pyrazole hybrid 8b14.20.045316[22]
Thymol-pyrazole hybrid 8g12.10.045268[22]

IC₅₀: The half-maximal inhibitory concentration. SI: Selectivity Index.

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazole Compounds

Compound/Derivative ClassAnimal ModelDose (mg/kg)Edema Inhibition (%)Reference
Unspecified PyrazolesCarrageenan-induced paw edema1065-80[1]
Pyrazole-thiazole hybridCarrageenan-induced paw edema-75[1]
Pyrazoline 2dCarrageenan-induced paw edema-> Indomethacin[2]
Pyrazoline 2eCarrageenan-induced paw edema-> Indomethacin[2]
Pyrazole-pyridazine hybrid 6Carrageenan-induced paw edema-84[20]
Pyrazole-pyrazoline 4aXylene-induced ear edema-48.71[26]

Application Notes & Experimental Protocols

The following protocols describe standard methods to characterize the anti-inflammatory activity of pyrazole compounds.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol details a common method to determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.

Objective: To quantify the selective inhibitory activity of pyrazole compounds on COX-1 and COX-2 isozymes.

Materials & Reagents:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Hematin (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test pyrazole compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)

  • DMSO for compound dissolution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test pyrazole compounds and reference drugs in DMSO. Create a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add Tris-HCl buffer, hematin, and the enzyme (COX-1 or COX-2).

  • Compound Incubation: Add the diluted test compounds or vehicle (DMSO) to the appropriate wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the colorimetric probe followed by arachidonic acid to initiate the peroxidase activity of the COX enzyme.

  • Data Acquisition: Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

protocol_1_workflow start Start prep Prepare serial dilutions of pyrazole compounds in DMSO start->prep plate Add buffer, hematin, and COX-1 or COX-2 enzyme to 96-well plate prep->plate incubate Add test compounds and incubate (e.g., 15 min at 25°C) plate->incubate reaction Initiate reaction by adding probe and arachidonic acid incubate->reaction read Measure absorbance/ fluorescence kinetically reaction->read analyze Calculate reaction rates and % inhibition vs. vehicle control read->analyze ic50 Plot dose-response curve and determine IC50 values analyze->ic50 si Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) ic50->si end End si->end

Caption: Experimental workflow for in vitro COX inhibition assay.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a classic and widely used in vivo model to assess acute inflammation and evaluate the efficacy of potential anti-inflammatory agents.[1][2]

Objective: To evaluate the acute anti-inflammatory activity of pyrazole compounds in a rodent model.

Materials & Reagents:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Test pyrazole compounds and reference drug (e.g., Indomethacin)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plebysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (receives vehicle only)

    • Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg)

    • Group III, IV, etc.: Test Compound (various doses, e.g., 10, 20, 50 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

protocol_2_workflow start Start acclimate Acclimatize and fast rodents start->acclimate group Randomly assign to groups (Vehicle, Reference, Test Compound) acclimate->group baseline Measure initial paw volume (baseline) group->baseline admin Administer compounds/vehicle (p.o. or i.p.) baseline->admin induce 1 hr later: Inject carrageenan into sub-plantar region admin->induce measure Measure paw volume at 1, 2, 3, 4 hours post-injection induce->measure analyze Calculate edema volume and % inhibition of edema measure->analyze end End analyze->end

References

Application Notes and Protocols: 3-(3-Nitrophenyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-(3-nitrophenyl)-1H-pyrazole and its derivatives in medicinal chemistry. The information is curated for researchers and professionals involved in drug discovery and development. While specific data for the parent compound, this compound, is limited in publicly available literature, this document extrapolates from the known biological activities of structurally related nitrophenyl-pyrazole derivatives to provide insights into its potential therapeutic applications and relevant experimental protocols.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrazole moiety. Specifically, the this compound scaffold is a subject of interest for its potential therapeutic activities, drawing from the established pharmacological profiles of related nitrophenyl-pyrazole derivatives, which include anti-inflammatory, antimicrobial, and anticancer properties.

Potential Therapeutic Applications

Based on the biological activities reported for various nitrophenyl-pyrazole derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Activity: Several pyrazole derivatives are known to exhibit anti-inflammatory effects, with some acting as selective COX-2 inhibitors. The nitrophenyl moiety may contribute to this activity.

  • Antimicrobial Activity: The pyrazole ring is a common feature in many antimicrobial agents. Derivatives of nitrophenyl-pyrazole have demonstrated activity against a range of bacterial and fungal strains.

  • Anticancer Activity: A number of pyrazole-containing compounds have been investigated as potential anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

Data Presentation: Biological Activities of Nitrophenyl-Pyrazole Derivatives

The following tables summarize the quantitative biological activity data for various derivatives containing the nitrophenyl-pyrazole scaffold. It is important to note that these data are for derivatives and not the parent this compound.

Table 1: In Vitro Anticancer Activity of Nitrophenyl-Pyrazole Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
(2E,5E)-2,5-bis((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclopentan-1-oneMOLT-4 (Leukemia)Cytotoxicity AssayNot specified, but prioritized for further evaluation[1]
Curcuminoid derivative 5iMOLT-4 (Leukemia)Cytotoxicity AssayNot specified, but prioritized for further evaluation[1]

Table 2: Antimicrobial Activity of Nitrophenyl-Pyrazole Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideEscherichia coliBroth Microdilution0.25[2]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidisBroth Microdilution0.25[2]
(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarbothioamideAspergillus nigerBroth Microdilution1[2]

Table 3: Anti-inflammatory Activity of Nitrophenyl-Pyrazole Derivatives

Compound/DerivativeAnimal ModelAssayInhibition (%)Reference
para-nitrophenyl moiety linked to a pyrazole conjugateNot specifiedProtein denaturation93.53 ± 1.37[3]
3-(4-amino-phenyl)-5-(3-nitrophenyl)-4,5-dihydro-pyrazole-1-carbothioic acid amideNot specifiedAnticonvulsant activity (related to neuro-inflammation)75[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Synthesis of this compound (Hypothetical Protocol)

A plausible synthetic route for this compound could involve the cyclization of a chalcone precursor or a Vilsmeier-Haack reaction.

Method 1: From Chalcone

  • Chalcone Synthesis:

    • Dissolve 3-nitroacetophenone (1 mmol) and an appropriate aldehyde (e.g., formaldehyde dimethyl acetal, 1 mmol) in ethanol.

    • Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

  • Pyrazole Formation:

    • Reflux the synthesized chalcone (1 mmol) with hydrazine hydrate (1.5 mmol) in a suitable solvent such as ethanol or acetic acid for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazole product.

    • Filter, wash with water, and purify by column chromatography or recrystallization.

Method 2: Vilsmeier-Haack Reaction

A general procedure for the synthesis of a related compound, 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, is described, which can be adapted.[5]

  • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 0.012 mol) to N,N-dimethylformamide (DMF, 10 mL) at 0°C.

  • To this reagent, add the corresponding hydrazone precursor (e.g., N'-(1-(3-nitrophenyl)ethylidene)benzohydrazide, 0.004 mol) in small portions.

  • Stir the reaction mixture at 60-65°C for 4 hours.

  • After completion, pour the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent.

In Vitro Anticancer Activity: MTT Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization and Grouping:

    • Use adult Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups (various doses).

  • Compound Administration:

    • Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the synthesis and potential mechanisms of action of this compound.

G cluster_synthesis General Synthesis of 3-Aryl-1H-pyrazoles Chalcone Aryl Chalcone Pyrazoline Dihydropyrazole Intermediate Chalcone->Pyrazoline Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Pyrazole 3-Aryl-1H-pyrazole Pyrazoline->Pyrazole Oxidation/Dehydrogenation

Caption: General synthetic pathway for 3-aryl-1H-pyrazoles from chalcone precursors.

G cluster_workflow In Vitro Cytotoxicity Testing Workflow CellSeeding 1. Seed Cancer Cells CompoundTreatment 2. Treat with this compound CellSeeding->CompoundTreatment MTT 3. Add MTT Reagent CompoundTreatment->MTT Incubation 4. Incubate MTT->Incubation Solubilization 5. Solubilize Formazan Incubation->Solubilization Measurement 6. Measure Absorbance Solubilization->Measurement Analysis 7. Determine IC50 Measurement->Analysis

Caption: Experimental workflow for determining the in vitro cytotoxicity using the MTT assay.

G cluster_moa Potential Anti-inflammatory Mechanism of Action InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NitrophenylPyrazole This compound Derivative NitrophenylPyrazole->COX2 Inhibition

Caption: A potential anti-inflammatory mechanism involving the inhibition of the COX-2 enzyme.

References

Evaluating the Bioactivity of Pyrazole Compounds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological activity of pyrazole-based compounds, a versatile class of heterocyclic molecules with significant therapeutic potential. The following protocols and data presentation guidelines are designed to assist in the systematic screening and characterization of pyrazole derivatives for anticancer, anti-inflammatory, and antimicrobial properties.

Data Presentation: A Comparative Overview of Pyrazole Bioactivity

Effective data management is crucial for comparing the potency and selectivity of novel pyrazole derivatives. The following tables summarize key quantitative data points for various bioactivities.

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives
Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 3fMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[1]
Compound 9dMDA-MB-231Breast Cancer<10[1]
Compound 9eMCF-7Breast Cancer<10[1]
Bcl-2 Inhibitor 10bMCF-7Breast Cancer3.9 - 35.5[1]
Bcl-2 Inhibitor 10cA549Lung Cancer3.9 - 35.5[1]
Pyrazole-Indole 7aHepG2Liver Carcinoma6.1 ± 1.9[2]
Pyrazole-Indole 7bHepG2Liver Carcinoma7.9 ± 1.9[2]
Ferrocene-pyrazole 47cHCT-116Colon Cancer3.12[3]
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02225[4]
3,5-diarylpyrazoleCOX-20.01Not Reported[4]
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 / 0.12Not Applicable[4]
Compound 2aCOX-20.01987>50[5]
Compound 3bCOX-20.0394322.21[5]
Compound 5bCOX-20.0387317.47[5]
Compound 5eCOX-20.0391413.10[5]
Table 3: Antimicrobial Activity of Pyrazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 9Staphylococcus aureus (MRSA)4[6]
Compound 9Enterococcus faecalis (VRE)4[6]
Compound 2Aspergillus niger1[7]
Pyranopyrazole 5cEscherichia coli6.25[8]
Pyranopyrazole 5cKlebsiella pneumoniae6.25[8]

Experimental Workflows and Signaling Pathways

Visualizing experimental procedures and their underlying biological rationale is key to understanding the evaluation process. The following diagrams, created using the DOT language, illustrate these workflows and pathways.

experimental_workflow_anticancer cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Optional) start Pyrazole Compound Library cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism lead_compound Lead Compound Selection ic50->lead_compound apoptosis Apoptosis Assay (Annexin V-FITC/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanism->cell_cycle western_blot Western Blot (Target Protein Expression) mechanism->western_blot animal_model Xenograft Animal Model lead_compound->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity

Caption: Workflow for evaluating the anticancer bioactivity of pyrazole compounds.

experimental_workflow_anti_inflammatory cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation start Pyrazole Compound Library cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay cytokine Cytokine Suppression Assay (e.g., in LPS-stimulated macrophages) start->cytokine lox_assay LOX Inhibition Assay start->lox_assay ic50 Determine IC50 & Selectivity cox_assay->ic50 lead_compound Lead Compound Selection ic50->lead_compound paw_edema Carrageenan-Induced Paw Edema Model lead_compound->paw_edema edema_reduction Measure Edema Reduction paw_edema->edema_reduction

Caption: Workflow for anti-inflammatory bioactivity evaluation of pyrazoles.

experimental_workflow_antimicrobial cluster_screening Initial Screening cluster_mic Quantitative Analysis start Pyrazole Compound Library diffusion_assay Agar Well/Disk Diffusion Assay zoi Measure Zone of Inhibition active_compounds Active Compounds zoi->active_compounds mic_determination Broth Microdilution or Agar Dilution Method active_compounds->mic_determination mic_value Determine Minimum Inhibitory Concentration (MIC) mic_determination->mic_value

Caption: Workflow for antimicrobial bioactivity evaluation of pyrazole compounds.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins thromboxane Thromboxane A2 prostaglandins_h2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet pyrazole Pyrazole Inhibitor pyrazole->cox2

Caption: Pyrazole inhibition of the COX-2 pathway in inflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific pyrazole compounds and cell lines or microbial strains being tested.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][9]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Apoptosis Analysis: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Pyrazole compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at desired concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in the provided 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[10][11]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Pyrazole compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol drop-wise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Anti-inflammatory Assay: COX Inhibition

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • COX Assay Kit (containing buffer, cofactor, and probe)

  • Pyrazole compounds

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Compound Preparation: Dilute the COX enzymes and prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, cofactor, probe, and the test compound. Add the diluted COX-1 or COX-2 enzyme and incubate at 37°C for about 10 minutes.[12]

  • Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.[12]

  • Measurement: Immediately measure the fluorescence intensity over time.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition of COX activity for each compound concentration to calculate the IC50 value.[12]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyrazole compound stock solution (in a suitable solvent like DMSO)

  • Sterile diluents

Procedure:

  • Compound Dilution Series: In a 96-well plate, add 100 µL of sterile broth to all wells. In the first column, add 100 µL of the pyrazole compound at twice the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[13]

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, the MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13]

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[10]

General Workflow:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Draw the 2D structure of the pyrazole derivative (ligand) and convert it to a 3D structure. Optimize its geometry and assign charges.

  • Binding Site Identification: Define the binding site on the protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site prediction software.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina) to fit the ligand into the protein's binding site. The software will generate multiple possible binding poses.[5][9]

  • Scoring and Analysis: The software assigns a score (e.g., binding energy) to each pose to estimate the binding affinity.[10] Analyze the best-scoring poses to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole compound and the protein target.[7]

References

Application Notes and Protocols for the Synthesis of Pyrazole-Containing Fused Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various pyrazole-containing fused ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The following sections outline reliable methods for the synthesis of pyrazolopyridines, indazoles, and pyrazolopyrimidines, complete with structured data and visual workflows.

Method 1: Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Modified Japp-Klingemann Reaction

This method provides an efficient route to pyrazolo[4,3-b]pyridines, which are notable for their diverse biological activities, including potential use as kinase inhibitors and antagonists for various receptors.[1] The synthesis starts from readily available 2-chloro-3-nitropyridines and proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction. A key advantage of this protocol is the use of stable arenediazonium tosylates and the one-pot nature of the azo-coupling, deacylation, and pyrazole ring annulation steps.[1][2]

Experimental Protocol

Step 1: Synthesis of Pyridin-2-yl Keto Esters

A detailed protocol for this initial step is based on the SNAr reaction between 2-chloro-3-nitropyridines and a keto ester.

  • Reagents: 2-chloro-3-nitropyridine, ethyl benzoylacetate, potassium carbonate, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add ethyl benzoylacetate (1.1 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

This one-pot procedure involves the Japp-Klingemann reaction, cyclization, and deacylation.[1]

  • Reagents: Pyridin-2-yl keto ester, arenediazonium tosylate, sodium ethoxide, ethanol, pyrrolidine.

  • Procedure:

    • Dissolve the pyridin-2-yl keto ester (1.0 eq) in absolute ethanol.

    • Add a solution of sodium ethoxide (2.0 eq) in ethanol and stir for 10 minutes.

    • Add the arenediazonium tosylate (1.1 eq) portionwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Add pyrrolidine (2.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture, add water, and collect the precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Quantitative Data
Starting Material (Pyridin-2-yl Keto Ester)Arenediazonium SaltProductYield (%)
Ethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)-3-oxobutanoate4-Tolyl-diazonium tosylate1-(p-Tolyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine85
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)-3-oxobutanoate4-Chlorophenyl-diazonium tosylate5-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine78
Ethyl 2-(3,5-dinitropyridin-2-yl)-3-oxobutanoatePhenyl-diazonium tosylate3-Methyl-5-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine82

Experimental Workflow

G cluster_step1 Step 1: Synthesis of Pyridin-2-yl Keto Esters cluster_step2 Step 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines A 2-Chloro-3-nitropyridine + Ethyl Benzoylacetate B SNAr Reaction (K2CO3, DMF, rt, 12h) A->B C Workup and Purification B->C D Pyridin-2-yl Keto Ester C->D E Pyridin-2-yl Keto Ester + Arenediazonium Tosylate F Japp-Klingemann Reaction (NaOEt, EtOH, 0°C to rt, 2h) E->F G Cyclization and Deacylation (Pyrrolidine, reflux, 4h) F->G H Workup and Isolation G->H I Pyrazolo[4,3-b]pyridine H->I G cluster_main Synthesis of 1H-Indazoles A Arylhydrazone + AgNTf2 + Cu(OAc)2 B Reaction in DCE (80°C, 24h) A->B C Concentration in vacuo B->C D Silica Gel Chromatography C->D E 1H-Indazole D->E G cluster_step1 Step 1: Aminopyrazole Formation cluster_step2 Step 2: Pyrimidine Ring Annulation A Chromene-3-carbonitrile B Reaction with Hydrazine Hydrate (EtOH, reflux, 5h) A->B C Aminopyrazole Derivative B->C D Aminopyrazole Derivative E Cyclocondensation with Diethylmalonate Derivative (Diphenyl ether, 230-240°C, 30-40 min) D->E F Chromeno[4',3':3,4]pyrazolo [1,5-a]pyrimidine E->F

References

Application Notes and Protocols: 3-(3-nitrophenyl)-1H-pyrazole in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a valuable building block in the design of enzyme inhibitors. The introduction of a 3-(3-nitrophenyl) group to the 1H-pyrazole ring offers specific steric and electronic features that can be exploited for targeted enzyme inhibition. The nitro group, being a strong electron-withdrawing group, can influence the acidity of the pyrazole N-H and participate in hydrogen bonding or other electrostatic interactions within an enzyme's active site. This document provides an overview of the potential applications of 3-(3-nitrophenyl)-1H-pyrazole in the development of enzyme inhibitors, supported by data from related pyrazole derivatives, and includes detailed experimental protocols and workflow diagrams.

Potential Applications in Enzyme Inhibition

While specific data on the enzyme inhibitory activity of this compound is emerging, the broader class of pyrazole derivatives has demonstrated potent inhibitory effects against a variety of enzyme families. These findings suggest promising avenues of investigation for this compound and its analogues.

Kinase Inhibition: Numerous pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole scaffold can act as a hinge-binder in the ATP-binding pocket of kinases. For instance, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been synthesized as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases.[1]

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. The pyrazole moiety is a key feature of the selective COX-2 inhibitor Celecoxib. Pyrazole derivatives can fit into the active site of COX enzymes, blocking the production of prostaglandins and thus reducing inflammation and pain.[2]

Other Enzyme Targets: The versatility of the pyrazole scaffold has led to the discovery of inhibitors for a wide range of other enzymes, including:

  • Monoamine Oxidase (MAO): Involved in the metabolism of neurotransmitters, MAO is a target for antidepressants and neuroprotective agents.[3]

  • Carbonic Anhydrase (CA): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4]

  • 15-Lipoxygenase (15-LOX): This enzyme is involved in the inflammatory response, and its inhibitors are being investigated for the treatment of inflammatory diseases.[5]

Data Presentation: Enzyme Inhibition by Pyrazole Derivatives

The following table summarizes the inhibitory activities (IC50 values) of various pyrazole derivatives against different enzyme targets. This data, gathered from multiple studies, illustrates the potential of the pyrazole scaffold in developing potent and selective enzyme inhibitors.

Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (8a)JNK30.227[1]
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (7a)JNK30.635[1]
Pyrazole-based benzenesulfonamide (4k)Carbonic Anhydrase II (hCAII)0.24[4]
Pyrazole-based benzenesulfonamide (4j)Carbonic Anhydrase IX (hCAIX)0.15[4]
Pyrazole-based benzenesulfonamide (4g)Carbonic Anhydrase XII (hCAXII)0.12[4]
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative (5d)15-Lipoxygenase12.5[5]
1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivativeMonoamine Oxidase BGood inhibitory activity[3]
Pyrazole-indole hybrid (7a)CDK-2Significant inhibitory activity[6]
Pyrazole-indole hybrid (7b)CDK-2Significant inhibitory activity[6]
Pyrazole derivative (2a)COX-20.01987[2]
Pyrazole derivative (3b)COX-20.03943[2]

Note: "Good inhibitory activity" and "Significant inhibitory activity" are reported as described in the source, which did not provide specific IC50 values in the abstract.

Experimental Protocols

This section provides a detailed, exemplary protocol for an in vitro Cyclooxygenase (COX) inhibition assay, a common method for evaluating the anti-inflammatory potential of pyrazole derivatives.[7]

In Vitro COX Inhibition Assay (Fluorometric)

1. Materials and Reagents:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer

  • COX Cofactor Solution

  • COX Probe Solution

  • Arachidonic Acid (substrate)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Known COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls

  • 96-well black microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • Reagent Preparation: Prepare working solutions of the COX Assay Buffer, Cofactor, and Probe according to the manufacturer's instructions.

  • Enzyme Dilution: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the appropriate volumes of COX Assay Buffer, diluted COX Cofactor, and COX Probe.

    • Add the diluted test compound to the designated wells.

    • Include control wells:

      • Blank: Buffer only.

      • Negative Control (Total Activity): DMSO vehicle.

      • Positive Control: Known selective inhibitors for COX-1 and COX-2.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 5-10 minutes. The rate of increase in fluorescence is proportional to the COX activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for Enzyme Inhibitor Screening

G cluster_0 Compound Preparation cluster_1 Enzyme Assay cluster_2 Hit Validation & Lead Optimization Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Compound Library Compound Library Compound Library->Serial Dilution High-Throughput Screening High-Throughput Screening Serial Dilution->High-Throughput Screening Assay Development Assay Development Assay Development->High-Throughput Screening IC50 Determination IC50 Determination High-Throughput Screening->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Structure-Activity Relationship Structure-Activity Relationship Mechanism of Action Studies->Structure-Activity Relationship Selectivity Profiling->Structure-Activity Relationship Lead Optimization Lead Optimization Structure-Activity Relationship->Lead Optimization

Caption: Workflow for screening and characterizing enzyme inhibitors.

Hypothetical Kinase Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Kinase B

Caption: Inhibition of a kinase cascade by a pyrazole derivative.

References

Troubleshooting & Optimization

common issues in pyrazole synthesis and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during pyrazole synthesis?

A1: The most common issues in pyrazole synthesis include low reaction yields, formation of side products (most notably regioisomers), and challenges in purification, such as discoloration of the reaction mixture and the product "oiling out" during recrystallization.[1][2]

Q2: How can I improve the yield of my pyrazole synthesis?

A2: To improve the yield, you can optimize reaction conditions such as temperature, reaction time, and solvent. Using a catalyst, like a catalytic amount of acid for the Knorr synthesis, can also be beneficial.[2] Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[3] Ensuring the purity of your starting materials, the 1,3-dicarbonyl compound and the hydrazine derivative, is also crucial as impurities can lead to side reactions.[1]

Q3: What causes the formation of regioisomers and how can I control it?

A3: Regioisomers form when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1] The regioselectivity is influenced by steric and electronic factors of the substituents and the reaction conditions.[4] A highly effective method to control regioselectivity is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent, which can dramatically increase the preference for the formation of one regioisomer.[5][6][7]

Q4: My reaction mixture turned dark yellow/red. Is this normal and how can I get a clean product?

A4: Discoloration of the reaction mixture is a common observation, particularly in the Knorr pyrazole synthesis, and is often due to the decomposition of the hydrazine starting material or oxidation of intermediates.[1] These colored impurities can often be removed during work-up and purification. Techniques like washing the crude product with a suitable solvent or recrystallization are effective.[8] The use of activated charcoal during recrystallization can also help remove colored impurities, though it may slightly reduce the overall yield.

Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try several strategies: increase the volume of the "good" solvent, ensure the solution cools as slowly as possible, change the solvent system, or use a seed crystal of the pure compound to induce crystallization.[8]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a frequent challenge in pyrazole synthesis. This guide provides a systematic approach to troubleshooting and improving your product yield.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Purity->Start If impure, purify & repeat Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Consider_Catalyst Evaluate Catalyst Choice & Amount Optimize_Conditions->Consider_Catalyst Alternative_Method Consider Alternative Synthesis Method Consider_Catalyst->Alternative_Method Purification_Loss Investigate Purification Losses Alternative_Method->Purification_Loss Success Improved Yield Purification_Loss->Success

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

ParameterConditionEffect on Yield
Temperature Too lowIncomplete or slow reaction, leading to low yield.
Optimal (e.g., reflux)Drives the reaction to completion, increasing yield.[2]
Too highPotential for side reactions and decomposition.
Reaction Time Too shortIncomplete reaction.
OptimalMaximizes product formation. Monitor by TLC.[2]
Too longCan lead to the formation of degradation products.
Solvent Conventional (e.g., Ethanol)Generally effective, but may lead to regioisomeric mixtures.[5][6]
Fluorinated Alcohols (TFE, HFIP)Can significantly improve regioselectivity and yield of the desired isomer.[5][7]
Catalyst No CatalystReaction may be very slow or not proceed at all.
Acid (e.g., Acetic Acid)Catalyzes the condensation step in Knorr synthesis, improving rate and yield.[4][9]
Lewis Acids (e.g., nano-ZnO)Have been shown to improve yields in certain cases.[2]

This protocol describes a general procedure for the Knorr synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, with acetic acid as a catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or 1-propanol.[9]

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, an equivalent of a base should be added. Add a few drops of glacial acetic acid as a catalyst.[9]

  • Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Issue 2: Formation of Regioisomers

The formation of a mixture of regioisomers is a common problem when using unsymmetrical 1,3-dicarbonyls.

Regioisomer_Troubleshooting Start Mixture of Regioisomers Change_Solvent Change to a Fluorinated Alcohol (TFE or HFIP) Start->Change_Solvent Modify_Temp Modify Reaction Temperature Change_Solvent->Modify_Temp If still a mixture Success Desired Regioisomer Obtained Change_Solvent->Success If successful Separate_Isomers Separate Isomers (Chromatography or Fractional Recrystallization) Modify_Temp->Separate_Isomers If separation is still required Modify_Temp->Success If successful Separate_Isomers->Success

Caption: A logical workflow for managing the formation of regioisomers.

The following table illustrates the effect of the solvent on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. The desired isomer is the 5-aryl pyrazole.

SolventRatio of 5-aryl Isomer : 3-aryl IsomerReference
Ethanol (EtOH)~1:1.3[5][7]
2,2,2-Trifluoroethanol (TFE)up to 85:15[5][7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)up to 99:1[5][7]

This protocol outlines the use of 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity.

  • Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).[1]

  • Reagent Addition: Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Remove the TFE under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Issue 3: Purification Challenges

Purification of the crude pyrazole product can be hampered by issues like discoloration and oiling out during recrystallization.

Recrystallization_Workflow Start Crude Pyrazole Product Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Decolorize Add Activated Charcoal (if colored) and Hot Filter Dissolve->Decolorize Crystallize Cool Slowly to Room Temperature, then in Ice Bath Decolorize->Crystallize Isolate Collect Crystals by Vacuum Filtration Crystallize->Isolate Wash Wash with a Small Amount of Cold Solvent Isolate->Wash Dry Dry the Purified Crystals Wash->Dry End Pure Pyrazole Crystals Dry->End

Caption: A typical experimental workflow for the purification of pyrazoles by recrystallization.

This protocol provides a step-by-step guide to purifying a crude pyrazole product by single-solvent recrystallization.

  • Solvent Selection: Choose a suitable solvent in which the pyrazole is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[8]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solvent boils and the pyrazole completely dissolves.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[8]

References

Technical Support Center: Synthesis of 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(3-nitrophenyl)-1H-pyrazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized via a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate.

Issue 1: Low yield of the chalcone intermediate (1-(3-nitrophenyl)-3-phenylprop-2-en-1-one)

Potential Cause Recommended Solution
Incomplete reaction - Ensure the reaction is stirred vigorously for the recommended time (typically 3-4 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect temperature - Maintain the reaction temperature in an ice bath (0-5 °C) during the dropwise addition of the base (e.g., NaOH solution) to minimize side reactions.
Base concentration - Use a moderately concentrated base solution (e.g., 10-20% NaOH) to promote the condensation without causing excessive side product formation.
Purification losses - Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain a pure product with minimal loss.

Issue 2: Low yield of the final product, this compound

Potential Cause Recommended Solution
Incomplete cyclization - Increase the reflux time (up to 24 hours) to ensure the reaction goes to completion.[1]- Use a suitable solvent system, such as ethanol or a mixture of formic acid and ethanol, to facilitate the reaction.[1]
Side reactions - The formation of pyrazoline derivatives can occur. Dehydration of the pyrazoline intermediate to the desired pyrazole can be promoted by acidic conditions or by extending the reaction time at elevated temperatures.
Sub-optimal pH - The addition of a catalytic amount of glacial acetic acid can improve the reaction rate and yield in some cases.
Purification difficulties - The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[1]- Column chromatography may be necessary if simple recrystallization does not yield a pure product.

Issue 3: Presence of impurities in the final product

Potential Cause Recommended Solution
Unreacted starting materials - Ensure complete consumption of the starting materials by monitoring the reaction with TLC.- Optimize the stoichiometry of the reactants.
Formation of pyrazoline intermediate - As mentioned above, promote dehydration to the pyrazole through extended heating or the use of an acid catalyst.
Side products from the chalcone synthesis - Ensure the chalcone intermediate is of high purity before proceeding to the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reaction of a chalcone intermediate with hydrazine hydrate. The chalcone, in this case, 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one, is synthesized via a Claisen-Schmidt condensation between 3-nitroacetophenone and benzaldehyde.

Q2: How can I improve the yield of the initial chalcone synthesis?

A2: To improve the yield of the chalcone, it is crucial to control the reaction temperature, typically by using an ice bath, and to add the base catalyst slowly.[1] Ensuring the purity of the starting materials, 3-nitroacetophenone and benzaldehyde, is also critical.

Q3: What are the key parameters to control during the cyclization step to form the pyrazole?

A3: The key parameters for the cyclization step include the choice of solvent, reaction temperature, and reaction time. Refluxing the chalcone with hydrazine hydrate in a solvent like ethanol is a common method.[1] The duration of reflux can significantly impact the yield, with longer times often leading to a more complete reaction.

Q4: I am getting a mixture of pyrazole and pyrazoline. How can I favor the formation of the pyrazole?

A4: The formation of the pyrazoline is a common intermediate step. To favor the formation of the more thermodynamically stable pyrazole, you can increase the reaction time and/or temperature. The addition of a mild acid catalyst can also facilitate the dehydration of the pyrazoline to the pyrazole.

Q5: What are the best practices for purifying the final this compound product?

A5: Recrystallization is the most common method for purifying the final product. Solvents such as ethanol or ethyl acetate are often effective.[1] If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel may be employed.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of pyrazole derivatives from chalcones, providing a reference for optimization.

Chalcone Derivative Hydrazine Source Solvent Catalyst/Additive Reaction Conditions Yield (%) Reference
1-(3-nitrophenyl)-3-phenylprop-2-en-1-oneHydrazine hydrateFormic acid/EthanolNoneReflux, 24h60 (for pyrazoline)[1]
Substituted ChalconesPhenyl hydrazine hydrateEthanolGlacial acetic acidReflux, 4hGood[2]
Substituted ChalconesHydrazine hydrateEthanolGlacial acetic acidReflux, 6hGood[2]
Chalconep-((t-butyl)phenyl)hydrazine[BMIM-PF6]Copper triflate (20 mol%)-82[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • Dissolve 3-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in methanol (50 mL) in a round-bottomed flask.

  • Cool the flask in an ice bath with constant stirring.

  • Slowly add a cold solution of 10% sodium hydroxide (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring in the ice bath for an additional 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from methanol to obtain pure 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one.

Protocol 2: Synthesis of this compound

  • Dissolve the purified chalcone (5 mmol) in ethanol (50 mL) in a round-bottomed flask.

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol or ethyl acetate to obtain pure this compound.

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazole Step 2: Pyrazole Synthesis start 3-Nitroacetophenone + Benzaldehyde react_chalcone Claisen-Schmidt Condensation (NaOH, MeOH, 0-5°C) start->react_chalcone chalcone 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one react_chalcone->chalcone react_pyrazole Cyclization with Hydrazine Hydrate (EtOH, Reflux) chalcone->react_pyrazole pyrazole This compound react_pyrazole->pyrazole

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Cyclization start->cause1 cause2 Side Reactions (Pyrazoline Formation) start->cause2 cause3 Poor Chalcone Quality start->cause3 sol1 Increase Reflux Time cause1->sol1 cause2->sol1 sol2 Add Acid Catalyst (e.g., Acetic Acid) cause2->sol2 sol3 Purify Chalcone Before Cyclization cause3->sol3

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Purification Techniques for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole derivatives?

A1: The most frequently employed methods for the purification of pyrazole derivatives are recrystallization, column chromatography, and acid-base extraction through salt formation. The choice of method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the desired final purity.

Q2: My pyrazole derivative is a solid. Which purification method should I try first?

A2: For solid pyrazole derivatives, recrystallization is often the first choice due to its simplicity and potential for yielding highly pure crystalline products. However, if recrystallization fails to remove impurities effectively or results in low yield, column chromatography is a powerful alternative.

Q3: How do I choose a suitable solvent for the recrystallization of my pyrazole derivative?

A3: The ideal solvent for recrystallization should dissolve the pyrazole derivative well at elevated temperatures but poorly at low temperatures. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective, especially when a single solvent is not ideal.

Q4: I am observing multiple spots on my TLC after synthesis. How can I remove these impurities?

A4: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities such as unreacted starting materials, regioisomers, or byproducts. Column chromatography is the most effective method for separating these components. Experimenting with different solvent systems (e.g., varying the polarity of a hexane/ethyl acetate mixture) will help achieve optimal separation. For basic pyrazoles that may adhere to acidic silica gel, using deactivated silica with triethylamine or opting for neutral alumina is recommended.

Q5: Can I use acid-base extraction to purify my pyrazole derivative?

A5: Yes, acid-base extraction is a viable method, particularly for removing non-basic or non-acidic impurities. Pyrazoles are weakly basic and can be converted into their acid addition salts (e.g., hydrochlorides or sulfates) by treatment with an appropriate acid. These salts often have different solubility properties than the free base, allowing for purification by crystallization. The purified salt can then be neutralized to regenerate the pure pyrazole derivative.

Troubleshooting Guides

Recrystallization

Q: My pyrazole derivative is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.

  • Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

Q: The recrystallization yield of my pyrazole compound is very low. How can I improve it?

A: A low yield can be attributed to several factors. Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature, for instance, in an ice bath, to maximize the precipitation of the product

overcoming side reactions in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Knorr synthesis of pyrazoles?

A1: The Knorr synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is generally robust. However, several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent issues include:

  • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone or pyrazoline stage, especially if the reaction conditions are not optimal for the final dehydration step to form the aromatic pyrazole ring.

  • Formation of Colored Impurities: Discoloration of the reaction mixture is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored byproducts from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[3]

  • Low Yields: Low product yield can be a result of impure starting materials, suboptimal reaction stoichiometry, or unfavorable reaction conditions (temperature, solvent, pH).[3]

Q2: How can I improve the regioselectivity of my pyrazole synthesis?

A2: Controlling regioselectivity is a critical aspect of synthesizing specifically substituted pyrazoles. Several strategies can be employed to favor the formation of the desired regioisomer:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation.[4][5][6] These solvents can influence the reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound.

  • Reaction Conditions: Aprotic dipolar solvents like N,N-dimethylformamide (DMF) can provide better regioselectivity than traditional protic solvents like ethanol, especially when using aryl hydrazines.[7]

  • Substrate Modification: Introducing bulky substituents on the 1,3-dicarbonyl compound can sterically hinder the approach of the hydrazine to one of the carbonyl groups, thereby directing the initial attack to the less hindered site.

  • Catalyst Selection: While the Knorr synthesis is typically acid-catalyzed, exploring different catalysts can influence the reaction pathway and, consequently, the regioselectivity.

Q3: My reaction is giving a low yield. What are the key parameters to optimize?

A3: Low yields in pyrazole synthesis can often be rectified by systematically optimizing the reaction conditions. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[3] Impurities can participate in side reactions, and hydrazines can degrade over time. Using freshly opened or purified reagents is recommended.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Temperature and Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. In some cases, increasing the temperature can promote the final cyclization and dehydration steps.[7]

  • pH Control: The pH of the reaction medium can be critical. For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can neutralize the acid formed and lead to a cleaner reaction profile.[3]

Q4: I am having trouble with the N-alkylation of my pyrazole, often getting a mixture of N1 and N2 isomers. How can I control this?

A4: The N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two ring nitrogen atoms. The regioselectivity of this reaction is influenced by steric and electronic factors. Here are some strategies to control the outcome:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom (N1). If a bulky substituent is present at the 3- or 5-position, the incoming alkyl group will preferentially attack the less hindered nitrogen.[7]

  • Choice of Base and Solvent: The nature of the base and solvent can significantly influence the regioselectivity. For instance, using sodium hydride (NaH) as a base in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can favor one isomer over the other compared to using potassium carbonate (K₂CO₃) in acetonitrile.[8][9]

  • Protecting Groups: In complex cases, a protecting group strategy can be employed to block one of the nitrogen atoms, allowing for selective alkylation of the other, followed by deprotection.

Troubleshooting Guides

Issue 1: Formation of an Inseparable Mixture of Regioisomers

Potential Cause Troubleshooting Steps
Use of unsymmetrical 1,3-dicarbonyl or substituted hydrazine.1. Solvent Modification: Switch to a fluorinated alcohol solvent like TFE or HFIP to enhance regioselectivity.[4][5][6] 2. Temperature Optimization: Vary the reaction temperature, as selectivity can be temperature-dependent. 3. pH Adjustment: Modify the pH of the reaction mixture, as it can influence the protonation state and reactivity of the reactants.
Similar steric and electronic environment around the two carbonyl groups.1. Substrate Redesign: If possible, modify the substituents on the 1,3-dicarbonyl to create a greater steric or electronic difference between the two carbonyls. 2. Chromatographic Separation: If the isomers are formed in significant amounts, optimize the column chromatography conditions (e.g., use a different solvent system or a specialized stationary phase) for better separation.

Issue 2: Persistent Colored Impurities in the Final Product

Potential Cause Troubleshooting Steps
Degradation or oxidation of the hydrazine starting material.[3]1. Use Fresh Reagents: Employ freshly opened or purified hydrazine. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Acid-catalyzed side reactions.[3]1. Add a Mild Base: If using a hydrazine salt, add a mild base like sodium acetate to buffer the reaction mixture.[3] 2. pH Control: Carefully monitor and control the pH throughout the reaction.
Formation of highly conjugated byproducts.1. Purification by Recrystallization: Attempt recrystallization from a suitable solvent system to remove the colored impurities.[3] 2. Activated Carbon Treatment: Treat the crude product solution with activated charcoal to adsorb colored impurities before crystallization.

Quantitative Data Summary

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

1,3-Dicarbonyl SubstrateSolventRegioisomeric Ratio (Desired:Undesired)Overall Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol85:1590[4]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE95:588[4]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP>99:185[4]
4,4-difluoro-1-phenyl-1,3-butanedioneEthanol70:3085[4]
4,4-difluoro-1-phenyl-1,3-butanedioneHFIP98:282[4]

Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic Acid (cat.)EthanolReflux185[10]
NoneDMFRoom Temp292[11]
AgOTf (1 mol%)CH₂Cl₂Room Temp199[12]
Nano-ZnONone800.595[7]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

  • Reactant Mixing: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Hydrazine Addition: Slowly add the hydrazine derivative (1.0-1.1 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate can be added.

  • Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Protocol 2: Improving Regioselectivity using Fluorinated Alcohols

  • Solvent Selection: Choose 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.

  • Reactant Addition: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in the chosen fluorinated alcohol.

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.0 equivalent) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the desired regioisomer.[4][6]

Visualizations

Knorr_Pyrazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select 1,3-Dicarbonyl and Hydrazine dissolve Dissolve Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine react Stir at RT or Heat add_hydrazine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool and Isolate Crude Product monitor->workup Reaction Complete purify Recrystallization or Column Chromatography workup->purify end Pure Substituted Pyrazole purify->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Pure optimize_stoichiometry->start Suboptimal evaluate_conditions Evaluate Reaction Conditions (Temp, Solvent, pH) optimize_stoichiometry->evaluate_conditions Optimized evaluate_conditions->start Suboptimal check_side_reactions Investigate for Side Reactions evaluate_conditions->check_side_reactions Optimized check_side_reactions->start Present improve_yield Improved Yield check_side_reactions->improve_yield Minimized

References

optimization of reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles? A1: The most prevalent method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Other common methods include the 1,3-dipolar cycloaddition of a diazo compound to an alkyne, and reactions involving α,β-unsaturated ketones and hydrazines, which typically form a pyrazoline intermediate that is subsequently oxidized.[2][3]

Q2: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound? A2: Controlling regioselectivity is a significant challenge when using unsymmetrical starting materials.[4][5] The outcome is influenced by steric and electronic factors of the substituents on both the dicarbonyl and the hydrazine.[4] Key strategies for control include:

  • Solvent Choice: Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity in certain reactions.[5][6] Aprotic solvents may favor the formation of the opposite regioisomer.[6]

  • Catalyst: The choice of an acid or base catalyst can influence which carbonyl group is preferentially attacked by the hydrazine.

  • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of a single isomer.

Q3: What is the role of a catalyst in pyrazole synthesis? A3: Catalysts are often crucial for facilitating the reaction. In the Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is typically used to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine and facilitating the subsequent dehydration steps.[7] In some modern protocols, Lewis acids or metal-based catalysts (e.g., copper, ruthenium, silver) are employed to improve yields, reduce reaction times, and control selectivity under milder conditions.[8][9]

Troubleshooting Guide

Problem: Low or No Yield of Desired Pyrazole

This is one of the most common issues in pyrazole synthesis.[4][7] The problem can often be traced back to starting materials, reaction conditions, or reaction monitoring.

Possible Cause Troubleshooting Strategy
Poor Quality Starting Materials Ensure the 1,3-dicarbonyl compound is pure. Hydrazine derivatives can degrade over time; use a freshly opened bottle or purify the reagent before use. Impurities can lead to significant side reactions.[4]
Suboptimal Reaction Temperature Many condensation reactions require heating (reflux) to proceed to completion. If the reaction is sluggish at room temperature, gradually increase the heat. Conversely, if side products are forming, try lowering the temperature.
Incorrect Stoichiometry While a 1:1 stoichiometry is typical, using a slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion, especially if the hydrazine is volatile or prone to degradation.[4]
Ineffective Catalyst If using an acid catalyst, ensure it is not neutralized by other bases in the reaction mixture. For Knorr synthesis, a small amount of acetic acid or a mineral acid is often sufficient.[7] Consider screening different catalysts if the reaction fails to proceed.
Incomplete Reaction Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[4][7] Lack of consumption of starting materials indicates a problem with the reaction conditions. Extend the reaction time if necessary.
Problem: Formation of Multiple Isomers (Regioselectivity Issues)

When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of two regioisomers is a frequent complication.[4][5]

Possible Cause Troubleshooting Strategy
Reaction Conditions Favor Both Pathways The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons.[4] The reaction's regioselectivity is highly dependent on the solvent.
Steric/Electronic Influence The inherent properties of your substrates may not strongly favor one isomer. Sterically bulky groups on the dicarbonyl or hydrazine can direct the reaction pathway.
Thermodynamic vs. Kinetic Control At higher temperatures, the reaction may be under thermodynamic control, leading to a mixture of the most stable isomers. Running the reaction at a lower temperature may favor the kinetically preferred product.
Problem: Difficult Purification of the Final Product

Purification can be challenging due to the presence of unreacted starting materials, isomers, or side products.

Possible Cause Troubleshooting Strategy
Product is an Oil ("Oiling Out") This occurs when a compound precipitates above its melting point during recrystallization.[10] To fix this, increase the volume of the "good" solvent, cool the solution more slowly, or try a different solvent system entirely.[10]
Presence of Colored Impurities Colored impurities, often from the hydrazine starting material, can be removed by treating the solution with a small amount of activated charcoal before hot filtration.[10]
Co-elution in Column Chromatography If isomers or impurities have similar polarities, separation on a silica gel column can be difficult.[11] Try different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol), or consider deactivating the silica gel with triethylamine for basic pyrazoles.[11][12]
Low Recrystallization Yield To improve recovery, use the absolute minimum amount of hot solvent required to dissolve the crude product.[10] Ensure the solution is cooled thoroughly (e.g., in an ice bath) to maximize crystal precipitation.[10]

Data on Reaction Condition Optimization

The following tables present representative data on how reaction conditions can be optimized for yield and selectivity.

Table 1: Effect of Solvent on Yield and Regioselectivity (Reaction: 1-phenylbutane-1,3-dione with methylhydrazine)

Entry Solvent Temperature (°C) Time (h) Total Yield (%) Isomer Ratio (A:B)
1Ethanol806851.3 : 1
2Toluene1104781.5 : 1
3Acetonitrile806822.1 : 1
42,2,2-Trifluoroethanol (TFE)8029215 : 1
5HFIP60295>20 : 1

Table 2: Influence of Catalyst on Reaction Time and Yield (Reaction: Acetylacetone with phenylhydrazine in Ethanol at 80°C)

Entry Catalyst (mol%) Time (h) Yield (%)
1None1245
2Acetic Acid (10%)394
3HCl (5%)2.596
4H₂SO₄ (5%)2.595
5La(OTf)₃ (10%)491

Experimental Protocols

Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This protocol describes a standard Paal-Knorr synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (5.0 g, 50 mmol, 1.0 equiv) and absolute ethanol (30 mL).

  • Addition of Reagents: While stirring, add methylhydrazine (2.53 g, 55 mmol, 1.1 equiv) dropwise to the solution. Note: The reaction may be exothermic.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain this temperature for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup: After the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude pyrazole can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.

Mandatory Visualization

G cluster_start Initial Observation cluster_check Troubleshooting Checks cluster_action Corrective Actions cluster_result Outcome start Low Yield of Pyrazole Product check_sm Starting Materials Pure? start->check_sm check_rxn Reaction Monitored (TLC/LCMS)? check_sm->check_rxn Yes action_purify Purify/Replace Reagents check_sm->action_purify No check_cond Conditions Optimized? check_rxn->check_cond Yes action_monitor Extend Time / Re-run check_rxn->action_monitor No action_optimize Adjust Temp / Solvent / Catalyst check_cond->action_optimize No fail Issue Persists (Re-evaluate Synthetic Route) check_cond->fail Yes success Yield Improved action_purify->success action_monitor->success action_optimize->success

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

G R1_CO R1-C(=O)-CH2-C(=O)-R2 (Unsymmetrical 1,3-Dicarbonyl) ATTACK_A Attack at C1 R1_CO->ATTACK_A ATTACK_B Attack at C2 R1_CO->ATTACK_B HYDRAZINE R3-NH-NH2 (Substituted Hydrazine) HYDRAZINE->ATTACK_A Pathway A (e.g., Protic Solvent) HYDRAZINE->ATTACK_B Pathway B (e.g., Aprotic Solvent) PRODUCT_A Regioisomer A ATTACK_A->PRODUCT_A Cyclization/ Dehydration PRODUCT_B Regioisomer B ATTACK_B->PRODUCT_B Cyclization/ Dehydration

Caption: Reaction pathways leading to different regioisomers in pyrazole synthesis.

References

troubleshooting low yields in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in the Knorr pyrazole synthesis can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired pyrazole but also complicate the purification process. Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.

  • Reaction Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction. While a 1:1 molar ratio is standard, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that often require optimization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and may not readily dehydrate to the final pyrazole product.[2] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final step.

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.[2] Common side reactions include the formation of regioisomers and products from the degradation of the hydrazine starting material.

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[2]

  • pH Control: The pH of the reaction medium can significantly influence the initial site of nucleophilic attack by the hydrazine. Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[2]

  • Solvent Choice: The polarity of the solvent can affect the reaction pathway and, consequently, the ratio of regioisomers. Experimenting with a range of solvents from polar protic (e.g., ethanol, acetic acid) to non-polar (e.g., toluene) can help in optimizing the regioselectivity.

Q3: The reaction mixture has turned a dark yellow/red color. What is the cause and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation in the Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1]

  • Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques: While the color change might be unavoidable during the reaction, these impurities can often be removed during workup and purification. Recrystallization is a highly effective method for purifying the final pyrazole product and removing colored impurities.[1] Column chromatography can also be employed for more challenging separations.

Data Presentation

Table 1: Effect of pH on Knorr Pyrazole Synthesis

pH ConditionEffect on Reaction RateRemarks
AcidicGenerally accelerates the reaction.[3]Acid catalysis facilitates both the initial imine formation and the subsequent cyclization step.[3]
Neutral (pH 7)Slower reaction, may lead to the formation and trapping of the hydrazone intermediate without cyclization.[3]
Basic (pH 8.5)The desired reaction may not be observed, with only starting material and minute amounts of the hydrazone intermediate being present.[3]

Table 2: Effect of Solvent on the Synthesis of Celecoxib via Knorr Condensation

SolventYield (%)Reaction Time (h)
Ethanol90-96%1
TolueneLower than ethanol20

Note: This data is based on a specific improved synthesis of celecoxib and may vary for other substrates and conditions.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide solution

  • Acetylacetone (0.50 mole)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C. During this time, the 3,5-dimethylpyrazole will precipitate.

  • Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40 ml portions of ether.

  • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure to obtain a yield of 37-39 g (77-81%). The melting point should be 107-108°C.[4]

  • The product can be further purified by recrystallization from petroleum ether.[4]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone derivative.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

  • Diethyl ether

  • Ethanol

Procedure:

  • In a 20-mL scintillation vial, mix the ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add 10 mL of water to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

  • The pure pyrazolone can be obtained by recrystallization from ethanol.[5]

Mandatory Visualization

Troubleshooting_Low_Yields cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield in Knorr Pyrazole Synthesis purity Assess Starting Material Purity start->purity conditions Evaluate Reaction Conditions start->conditions side_reactions Check for Side Reactions/Byproducts start->side_reactions workup Review Workup and Purification Procedure start->workup purify_reagents Purify/Use Fresh Reagents purity->purify_reagents Impurities Detected optimize_conditions Optimize Temperature, Time, Solvent, pH conditions->optimize_conditions Suboptimal adjust_stoichiometry Adjust Reactant Stoichiometry conditions->adjust_stoichiometry Incomplete Reaction minimize_byproducts Modify Conditions to Minimize Byproducts side_reactions->minimize_byproducts Byproducts Identified optimize_purification Optimize Purification (e.g., Recrystallization) workup->optimize_purification Product Loss During Purification

Troubleshooting workflow for low yields in Knorr pyrazole synthesis.

Knorr_Synthesis_Workflow start Start reagents 1. Combine 1,3-Dicarbonyl and Hydrazine Derivative start->reagents solvent_catalyst 2. Add Solvent and Catalyst (e.g., Acetic Acid) reagents->solvent_catalyst reaction 3. Heat and Stir for Appropriate Time solvent_catalyst->reaction monitoring 4. Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup 5. Workup (e.g., Quench, Extract) monitoring->workup Reaction Complete purification 6. Purify Product (e.g., Recrystallization) workup->purification end End: Pure Pyrazole purification->end

General experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Pyrazoles by Crystallization of Acid Addition Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazoles via the crystallization of their acid addition salts.

Frequently Asked Questions (FAQs)

Q1: Why is purification by acid addition salt formation a preferred method for pyrazoles?

A1: This method is highly effective for separating basic pyrazole compounds from non-basic impurities. Pyrazoles, containing a pyridine-like nitrogen atom, can act as bases and react with acids to form salts.[1][2][3] These salts often exhibit different solubility profiles than the free base, allowing for selective crystallization. This process can significantly improve purity, and may also enhance stability and handling properties of the compound.[4] The formation of a crystalline salt is an excellent way to isolate the desired product from a reaction mixture in high purity.

Q2: How do I select the appropriate acid for forming the pyrazole salt?

A2: The choice of acid is critical and depends on the basicity (pKa) of the pyrazole and the desired properties of the salt. A general guideline, known as the pKa rule, suggests that for salt formation to be favorable, the pKa of the pyrazole's conjugate acid should be at least 2-3 units higher than the pKa of the acid used.[5] Common inorganic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄), as well as organic acids such as oxalic acid, acetic acid, and tartaric acid, are frequently used.[6][7] The chosen acid can influence the crystal lattice energy and solubility of the resulting salt, so screening several acids may be necessary to find the optimal one for high yield and purity.

Q3: What are the key considerations for choosing a solvent system?

A3: The ideal solvent should completely dissolve the crude pyrazole free base (preferably when heated) but provide low solubility for the acid addition salt, especially at cooler temperatures. This difference in solubility is the driving force for crystallization.[8] Solvents commonly used include lower alkanols (C1-C10) like ethanol and isopropanol, or ketones like acetone.[6] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also very effective.[8][9] In these systems, the pyrazole is dissolved in a "good" solvent, and an "anti-solvent" (in which the salt is poorly soluble) is added to induce precipitation.[8]

Troubleshooting Guides

Q4: My pyrazole salt is not crystallizing or precipitating from the solution. What should I do?

A4: Failure to crystallize can stem from several issues. Here are some troubleshooting steps:

  • Increase Supersaturation: The solution may not be sufficiently concentrated. Try removing some solvent under reduced pressure.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try "scratching" the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.

  • Seeding: Add a tiny crystal of the pure pyrazole salt (if available) to the solution to act as a template for crystal growth.

  • Lower the Temperature: Ensure the solution is cooled sufficiently. Using an ice bath or even a freezer can promote crystallization, but slow cooling is often preferable for forming purer crystals.[6]

  • Re-evaluate Solvent System: The salt may be too soluble in the chosen solvent. Try adding an "anti-solvent"—a solvent in which your salt is known to be insoluble—dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly.[8]

Q5: An oil has formed instead of solid crystals ("oiling out"). How can I resolve this?

A5: "Oiling out" occurs when the pyrazole salt separates from the solution as a liquid phase rather than a solid.[10] This often happens if the melting point of the salt is lower than the temperature of the solution or if the concentration of impurities is high.[11] Oiled-out products are typically impure.[10][11][12]

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional "good" solvent before attempting to cool it again, likely at a slower rate.[11]

  • Lower the Crystallization Temperature: The initial crystallization temperature may be too high. Try cooling the solution to a lower temperature before inducing crystallization.

  • Change the Solvent: A different solvent system may be necessary to avoid the temperature range where oiling out occurs.

  • Agitation: Vigorous stirring can sometimes break up the oil and encourage solidification.

Q6: The yield of my crystallized pyrazole salt is very low. How can I improve it?

A6: A low yield suggests that a significant portion of your product remains dissolved in the solvent (the mother liquor).[11]

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude pyrazole and acid. Using too much solvent is a common cause of low recovery.[11]

  • Optimize Cooling: Make sure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize precipitation.

  • Recover a Second Crop: Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[13]

  • Check the pH: Ensure you have added at least an equimolar amount of the acid relative to the pyrazole to ensure complete conversion to the salt.[6]

Data Presentation

Table 1: Properties of Common Acids for Salt Formation

Acid NameFormulapKa Value(s)Common Applications/Notes
Hydrochloric AcidHCl-7Forms highly crystalline hydrochloride salts.[4][7]
Sulfuric AcidH₂SO₄-3, 1.99A strong acid, useful for weakly basic pyrazoles.[6][14]
Phosphoric AcidH₃PO₄2.15, 7.20, 12.35A weaker mineral acid, can offer different solubility.[6][14]
Oxalic Acid(COOH)₂1.25, 4.27A dicarboxylic acid that can form well-defined crystals.[4][6]
Acetic AcidCH₃COOH4.76A weak organic acid, useful for more basic pyrazoles.[6][7]
L-Tartaric AcidC₄H₆O₆2.98, 4.34Chiral acid, can be used for resolution of enantiomers.
Methanesulfonic AcidCH₃SO₃H-1.9Strong organic acid, often yields highly soluble salts.

pKa values are approximate and can vary with conditions. Data sourced from multiple references.[14]

Table 2: Common Solvents for Pyrazole Salt Crystallization

SolventTypePolarityNotes
EthanolProticHighExcellent general-purpose solvent for many pyrazoles.[6][8]
IsopropanolProticMediumGood alternative to ethanol, slightly less polar.[6]
AcetoneAproticMediumEffective for dissolving pyrazoles; salts may be less soluble.[6]
Ethyl AcetateAproticMediumOften used in combination with a non-polar anti-solvent like hexane.[8][9]
WaterProticVery HighCan be used as a solvent or anti-solvent for polar pyrazoles.[6][8]
Hexane / CyclohexaneNon-polarLowPrimarily used as anti-solvents to induce precipitation.[8]

Experimental Protocols

Protocol 1: General Procedure for Purification of a Pyrazole via Hydrochloride Salt Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude pyrazole starting material in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.[6][8] Gentle heating may be required to achieve complete dissolution.

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution) dropwise. Add at least one molar equivalent of the acid.[6]

  • Crystallization: The pyrazole hydrochloride salt may precipitate immediately. If not, cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. If no crystals appear, use the troubleshooting steps outlined in Q4.

  • Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities.[13]

  • Drying: Dry the purified pyrazole salt crystals under vacuum to remove all traces of solvent.

Protocol 2: Liberation of the Free Pyrazole Base from its Acid Addition Salt

  • Dissolution of Salt: Dissolve the purified pyrazole salt in water.

  • Basification: While stirring, slowly add an aqueous base solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate) until the solution is basic (pH > 9).

  • Extraction: The neutral pyrazole free base will often precipitate out of the aqueous solution. If it remains dissolved, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation & Drying: If the free base precipitated, collect it by vacuum filtration. If extracted, combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole free base.[15]

Visualizations

G cluster_optional Optional: Free Base Liberation start Crude Pyrazole Mixture dissolve 1. Dissolve in Suitable Solvent start->dissolve add_acid 2. Add Stoichiometric Amount of Acid dissolve->add_acid cool 3. Cool Slowly to Induce Crystallization add_acid->cool filter 4. Filter and Wash Crystals cool->filter pure_salt Purified Pyrazole Salt filter->pure_salt impurities Impurities in Mother Liquor filter->impurities dissolve_salt 5a. Dissolve Salt in Water pure_salt->dissolve_salt add_base 5b. Add Base (e.g., NaOH) to Neutralize dissolve_salt->add_base extract 5c. Extract/Filter Free Base add_base->extract pure_base Purified Pyrazole Free Base extract->pure_base

Caption: Workflow for pyrazole purification via acid addition salt crystallization.

G start Problem: No Crystals Formed check_super Is the solution supersaturated? start->check_super action_induce Action: 1. Scratch flask interior 2. Add seed crystal check_super->action_induce Yes action_concentrate Action: 1. Evaporate some solvent 2. Cool further check_super->action_concentrate No success Crystals Form action_induce->success check_solvent Is the salt too soluble in the solvent? action_concentrate->check_solvent check_solvent->start No, retry action_antisolvent Action: Add an anti-solvent dropwise until cloudy check_solvent->action_antisolvent Yes action_antisolvent->success

Caption: Troubleshooting flowchart for failure of crystallization.

References

Technical Support Center: Synthesis of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of functionalized pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of functionalized pyrazoles.

Issue: Low or No Yield of the Desired Pyrazole

Low yields are a frequent challenge in pyrazole synthesis. The underlying cause can often be traced back to starting materials, reaction conditions, or the formation of side products.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Impure Starting Materials? check_purity->impure optimize_conditions Optimize Reaction Conditions suboptimal Suboptimal Conditions? optimize_conditions->suboptimal check_side_reactions Investigate Side Reactions side_products Side Reactions Evident? check_side_reactions->side_products review_purification Review Purification Technique loss_purification Loss During Purification? review_purification->loss_purification impure->optimize_conditions No purify_reagents Purify/Replace Reagents impure->purify_reagents Yes suboptimal->check_side_reactions No adjust_params Adjust T, Time, Solvent, Catalyst suboptimal->adjust_params Yes side_products->review_purification No modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions Yes optimize_purification Optimize Purification Method loss_purification->optimize_purification Yes success Improved Yield loss_purification->success No purify_reagents->success adjust_params->success modify_conditions->success optimize_purification->success

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Potential Causes and Solutions:

  • Purity of Starting Materials : Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can lead to side reactions.[1]

    • Solution : Use freshly opened or purified reagents. Ensure the purity of the dicarbonyl compound using techniques like distillation or recrystallization.[1]

  • Suboptimal Reaction Conditions : Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1]

    • Solution : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Experiment with different solvents and temperatures. For Knorr synthesis, a catalytic amount of acid is often beneficial.[2]

  • Side Reactions : Incomplete cyclization or the formation of regioisomers can reduce the yield of the desired product.[1]

    • Solution : Adjust the stoichiometry of reactants; a slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1] To control regioselectivity, consider the choice of solvent and catalyst.[1][3]

Issue: Formation of a Mixture of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two regioisomers is a common challenge.[1][3]

Troubleshooting Workflow for Regioisomer Formation

G start Regioisomer Mixture Observed analyze_factors Analyze Steric and Electronic Factors start->analyze_factors steric_electronic Steric/Electronic Influence? analyze_factors->steric_electronic modify_solvent Modify Solvent System solvent_effect Solvent Polarity/Type Critical? modify_solvent->solvent_effect change_catalyst Change Catalyst/pH ph_dependent pH Dependent Selectivity? change_catalyst->ph_dependent adjust_temp Adjust Reaction Temperature temp_sensitive Temperature Sensitive? adjust_temp->temp_sensitive steric_electronic->modify_solvent No redesign_substrate Redesign Substrate (if possible) steric_electronic->redesign_substrate Yes solvent_effect->change_catalyst No use_fluorinated_alcohols Use Fluorinated Alcohols (TFE, HFIP) solvent_effect->use_fluorinated_alcohols Yes ph_dependent->adjust_temp No screen_acids_bases Screen Acidic/Basic Catalysts ph_dependent->screen_acids_bases Yes run_at_different_temps Run at Higher/Lower Temperatures temp_sensitive->run_at_different_temps Yes success Improved Regioselectivity temp_sensitive->success No redesign_substrate->success use_fluorinated_alcohols->success screen_acids_bases->success run_at_different_temps->success

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Strategies to Improve Regioselectivity:

  • Solvent Choice : The polarity of the solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[4][5]

  • pH Control : The regioselectivity can be pH-dependent. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance : Bulky substituents on the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]

Issue: Difficulty in Product Purification

Functionalized pyrazoles can sometimes be challenging to purify due to the presence of closely related isomers, unreacted starting materials, or colored impurities.

Purification Strategies:

  • Recrystallization : This is an effective method for purifying solid products. Common solvents for recrystallization of pyrazoles include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6]

  • Column Chromatography : Silica gel column chromatography is a standard technique for separating pyrazole isomers and removing impurities.[3] For basic pyrazole compounds that may interact strongly with silica, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[6]

  • Acid-Base Extraction : If the pyrazole has a basic nitrogen atom, it can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark yellow/red during a Knorr pyrazole synthesis. Is this normal and how can I minimize it?

A1: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] To minimize this, you can:

  • Use a freshly opened or purified hydrazine.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]

Q2: Can I use microwave-assisted synthesis for preparing functionalized pyrazoles? What are the advantages?

A2: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for preparing pyrazoles. The main advantages include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[7][8][9] Microwave heating can also enhance regioselectivity in some cases.[9]

Q3: How can I confirm the regiochemistry of my synthesized pyrazole?

A3: The most powerful technique for determining the regiochemistry of substituted pyrazoles is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] One-dimensional ¹H and ¹³C NMR spectra will show distinct chemical shifts for the substituents on the pyrazole ring. For unambiguous confirmation, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[3]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazole Derivatives
Synthesis MethodReaction TimeTemperatureYield (%)Reference
Conventional Heating2 hours75°C72-90[8]
Microwave-Assisted5 minutes60°C91-98[8]
Conventional Heating1 hour80°C48-85[8]
Microwave-Assisted2 minutes80°C62-92[8]
Conventional Reflux7-9 hoursReflux79-92 (improved)[10]
Microwave-Assisted9-10 minutes-79-92[10]
Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine.

SolventRatio of Regioisomers (A:B)Total Yield (%)Reference
Ethanol (EtOH)85:1595[4]
2,2,2-Trifluoroethanol (TFE)97:398[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:199[4]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.[2][11]

Experimental Workflow for Knorr Pyrazole Synthesis

G start Start add_reagents Add Ethyl Acetoacetate and Phenylhydrazine to Flask start->add_reagents reflux Heat Mixture Under Reflux for 1 hour add_reagents->reflux cool Cool the Resulting Syrup in an Ice Bath reflux->cool crystallize Add Diethyl Ether and Stir to Induce Crystallization cool->crystallize filter Collect Crude Product by Vacuum Filtration crystallize->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • Reactant Addition : In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[2][11]

  • Heating : Heat the reaction mixture under reflux for 1 hour.[2][11]

  • Isolation : Cool the resulting syrup in an ice bath.[2][11]

  • Crystallization : Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2][11]

  • Purification : Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.[2][11]

Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2][12]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • Reaction Setup : In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2][12]

  • Solvent and Catalyst Addition : Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2][12]

  • Heating : Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2][12]

  • Reaction Monitoring : Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[2][12]

  • Work-up : Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[2][12]

  • Crystallization : Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[2][12]

  • Isolation and Purification : Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[2][12]

References

Technical Support Center: One-Pot Synthesis of 3-Nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the one-pot synthesis of 3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific synthetic method.

Frequently Asked Questions (FAQs)

Q1: What is the one-pot synthesis method for 3-nitro-1H-pyrazole?

A1: The one-pot synthesis of 3-nitro-1H-pyrazole is a streamlined method that avoids the isolation of the intermediate, N-nitropyrazole. The process typically involves the direct nitration of pyrazole using a nitrating agent, followed by an in-situ thermal rearrangement of the N-nitropyrazole to yield the final product, 3-nitro-1H-pyrazole. A notable one-pot approach involves conducting the reaction in a high-pressure hydrothermal reactor, which circumvents the need for high-boiling point organic solvents.[1]

Q2: What are the advantages of the one-pot method over the traditional two-step synthesis?

A2: The primary advantages of the one-pot synthesis include:

  • Increased efficiency: By eliminating the step of isolating and purifying the N-nitropyrazole intermediate, the overall reaction time and resource allocation are reduced.

  • Reduced use of hazardous solvents: The high-pressure hydrothermal method avoids the use of toxic, volatile, and high-boiling point solvents like benzonitrile, benzyl cyanide, or n-octanol, which are commonly used in the rearrangement step of the two-step synthesis.[1]

  • Improved safety profile: Avoiding the handling and isolation of the potentially unstable N-nitropyrazole intermediate can enhance the overall safety of the procedure.

Q3: What are the key reaction parameters to control in the one-pot synthesis?

A3: Critical parameters to monitor and control include:

  • Temperature: Both the initial nitration and the subsequent rearrangement are temperature-sensitive. Improper temperature control can lead to the formation of byproducts or incomplete reactions.

  • Pressure: In the hydrothermal method, pressure is a key factor influencing the reaction rate and yield.

  • Molar ratio of reactants: The stoichiometry of pyrazole to the nitrating agent is crucial for achieving high yields and minimizing the formation of di- and poly-nitrated byproducts.

  • Reaction time: Sufficient time must be allowed for both the formation of the N-nitropyrazole intermediate and its subsequent rearrangement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 3-nitro-1H-pyrazole 1. Incomplete nitration: The initial reaction to form N-nitropyrazole may not have gone to completion due to insufficient nitrating agent, low temperature, or short reaction time.2. Incomplete rearrangement: The temperature and/or pressure may not have been high enough, or the reaction time was too short for the N-nitropyrazole to rearrange.3. Decomposition of the product: Excessive temperature or prolonged reaction times can lead to the decomposition of the desired product.1. Optimize nitration conditions: Ensure the correct molar ratio of the nitrating agent is used. Monitor the reaction progress by TLC or other appropriate analytical methods to confirm the consumption of the starting material.2. Optimize rearrangement conditions: If using a hydrothermal reactor, ensure the target temperature and pressure are reached and maintained for a sufficient duration. If using a high-boiling solvent, ensure the temperature is adequate for the rearrangement to occur.3. Careful control of reaction parameters: Gradually increase the temperature and monitor the reaction closely to find the optimal balance that promotes rearrangement without causing significant decomposition.
Formation of 4-nitro-1H-pyrazole isomer The nitration of pyrazole can lead to the formation of the 4-nitro isomer as a byproduct. The regioselectivity of the reaction is influenced by the reaction conditions.The formation of 4-nitropyrazole is favored under certain acidic conditions. Modifying the nitrating agent and the solvent system can help to improve the regioselectivity towards the 3-nitro isomer. For instance, the choice between nitric acid/sulfuric acid and nitric acid/acetic anhydride can influence the isomer ratio.
Formation of di-nitrated byproducts Use of an excessive amount of nitrating agent or harsh reaction conditions can lead to the formation of 3,4-dinitropyrazole or other di-nitrated species.Carefully control the stoichiometry of the nitrating agent. A molar ratio of pyrazole to nitrating agent of approximately 1:1 is recommended to favor mono-nitration. The nitrating agent should be added portion-wise or dropwise to maintain control over the reaction.
Difficulty in purifying the final product The crude product may contain unreacted starting materials, isomers, and other byproducts.Purification can be achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the desired product and the impurities. Column chromatography can also be employed for more challenging separations.

Experimental Protocols

While a specific, detailed one-pot protocol from a peer-reviewed source with quantitative data remains elusive in the public domain, the general procedure can be outlined based on the available information. The following is a generalized representation of the experimental workflow.

Conceptual One-Pot Synthesis via Hydrothermal Reaction

This protocol is a conceptual representation and should be optimized and validated in a controlled laboratory setting.

  • Nitration Step:

    • In a suitable reaction vessel, pyrazole is dissolved in a minimal amount of an appropriate solvent (e.g., a strong acid like sulfuric acid).

    • The solution is cooled to a low temperature (e.g., 0-5 °C).

    • A nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature and stirring vigorously.

    • The reaction is allowed to proceed for a specified time to ensure the formation of the N-nitropyrazole intermediate.

  • Rearrangement Step:

    • The reaction mixture containing the in-situ generated N-nitropyrazole is transferred to a high-pressure hydrothermal reactor.

    • The reactor is sealed, and the temperature and pressure are gradually increased to the desired levels for the rearrangement to occur.

    • The reaction is held at these conditions for a set period.

  • Work-up and Purification:

    • After cooling the reactor to room temperature and safely releasing the pressure, the reaction mixture is carefully neutralized with a suitable base.

    • The crude product is then extracted with an organic solvent.

    • The organic layers are combined, dried, and the solvent is removed under reduced pressure.

    • The resulting solid is purified by recrystallization or column chromatography to yield pure 3-nitro-1H-pyrazole.

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the traditional two-step synthesis of 3-nitro-1H-pyrazole, which can serve as a benchmark for the optimization of the one-pot method.

Step Reactants/Reagents Solvent Temperature Time Yield Reference
Rearrangement of N-nitropyrazole N-nitropyrazoleBenzonitrile180 °C3 hours91%[2]

Note: The yield for a one-pot synthesis would depend on the successful optimization of both the nitration and rearrangement steps in a single vessel.

Visualizations

Logical Workflow for One-Pot Synthesis

G Logical Workflow for One-Pot Synthesis of 3-Nitro-1H-pyrazole start Start: Pyrazole nitration Step 1: Nitration (e.g., HNO3/H2SO4) start->nitration intermediate In-situ formation of N-Nitropyrazole Intermediate nitration->intermediate rearrangement Step 2: Thermal Rearrangement (High Temperature/Pressure) intermediate->rearrangement product Crude 3-Nitro-1H-pyrazole rearrangement->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure 3-Nitro-1H-pyrazole purification->final_product

Caption: Logical workflow for the one-pot synthesis of 3-nitro-1H-pyrazole.

Troubleshooting Flowchart

G Troubleshooting Flowchart for Low Yield start Low Yield of 3-Nitro-1H-pyrazole check_nitration Check for complete nitration (TLC analysis of starting material) start->check_nitration incomplete_nitration Incomplete Nitration check_nitration->incomplete_nitration No check_rearrangement Check for complete rearrangement (TLC analysis of intermediate) check_nitration->check_rearrangement Yes optimize_nitration Optimize Nitration: - Increase nitrating agent - Adjust temperature/time incomplete_nitration->optimize_nitration end Improved Yield optimize_nitration->end incomplete_rearrangement Incomplete Rearrangement check_rearrangement->incomplete_rearrangement No check_byproducts Analyze for byproducts (Isomers, di-nitrated species) check_rearrangement->check_byproducts Yes optimize_rearrangement Optimize Rearrangement: - Increase temperature/pressure - Increase reaction time incomplete_rearrangement->optimize_rearrangement optimize_rearrangement->end byproducts_present Byproducts Present check_byproducts->byproducts_present Yes check_byproducts->end No optimize_conditions Optimize for Selectivity: - Adjust stoichiometry - Modify nitrating agent/solvent byproducts_present->optimize_conditions optimize_conditions->end

Caption: Troubleshooting flowchart for addressing low yields.

References

Technical Support Center: Column Chromatography Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of pyrazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of pyrazole derivatives in a question-and-answer format.

Issue 1: Poor or No Separation of Pyrazole Derivatives

Q: My pyrazole compounds are not separating on the column, and I'm observing co-elution. What should I do?

A: Poor separation is a frequent challenge. Here are several steps to troubleshoot this issue:

  • Optimize the Mobile Phase: The polarity of the mobile phase is critical for achieving good separation.[1]

    • Gradient Elution: If you are using an isocratic system (a single solvent mixture), switching to a gradient elution can often improve separation. Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for pyrazole purification is a mixture of hexane and ethyl acetate.[2] You can start with a low percentage of ethyl acetate and incrementally increase it.

    • Solvent Screening: Experiment with different solvent systems. For instance, dichloromethane/hexane or acetone/hexane can be viable alternatives to ethyl acetate/hexane.[3]

  • Check Compound Stability: Pyrazole derivatives can sometimes degrade on silica gel.[3] To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If you see off-diagonal spots, your compound is likely degrading.

  • Adjust the Stationary Phase:

    • Deactivate Silica Gel: Pyrazoles are often basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. You can deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine or ammonia in methanol before packing the column.[4]

    • Alternative Stationary Phases: If your compound is unstable on silica, consider using a different stationary phase such as alumina or Florisil.[3] For enantioselective separations of chiral pyrazole derivatives, polysaccharide-based chiral stationary phases like Lux cellulose-2 and Lux amylose-2 have shown excellent results.[5]

Issue 2: The Pyrazole Derivative is Stuck on the Column or Elutes Very Slowly

Q: My pyrazole derivative seems to be irreversibly adsorbed to the column, or it's taking an extremely long time to elute. What could be the cause and how can I fix it?

A: This issue, often referred to as "trailing" or "streaking," can be caused by several factors:

  • Strong Interaction with Stationary Phase: As mentioned, the basic nature of some pyrazoles can lead to strong interactions with acidic silica gel. Deactivating the silica gel with a base is a good solution.[4]

  • Incorrect Mobile Phase Polarity: The mobile phase may not be polar enough to elute your compound.

    • Increase Polarity: Gradually increase the polarity of your eluting solvent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[3]

    • Stronger Solvents: If a gradual increase in polarity doesn't work, you might need to switch to a stronger solvent system.

  • Compound Precipitation: Your compound might be precipitating on the column, especially if it has poor solubility in the mobile phase.[3]

    • Solubility Test: Before running the column, ensure your crude sample is fully soluble in the initial mobile phase.

    • Dry Loading: If solubility is an issue, consider dry loading your sample. This involves adsorbing your sample onto a small amount of silica gel, drying it, and then loading the dry powder onto the top of your column.[6]

Issue 3: Unexpected Reaction or Decomposition of the Pyrazole Derivative on the Column

Q: I suspect my pyrazole derivative is reacting or decomposing on the silica gel column. How can I confirm this and prevent it?

A: Compound instability on silica gel is a known issue.[3]

  • Confirmation: The 2D TLC method described in "Issue 1" is an effective way to check for compound stability on silica.

  • Prevention:

    • Deactivation: Deactivating the silica gel with triethylamine or another base can mitigate degradation caused by the acidic nature of the stationary phase.[4]

    • Alternative Stationary Phases: Using less acidic stationary phases like neutral alumina or Florisil can be a good alternative.[3]

    • Speed: Run the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase. Flash chromatography is generally preferred over gravity chromatography for this reason.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary and mobile phase combination for purifying pyrazole derivatives?

A1: The most frequently used combination is silica gel as the stationary phase with a mobile phase consisting of a hexane and ethyl acetate gradient.[2][7] The ratio of hexane to ethyl acetate is adjusted based on the polarity of the specific pyrazole derivative, which is typically determined by thin-layer chromatography (TLC) beforehand.

Q2: How can I separate regioisomers of pyrazoles?

A2: The separation of pyrazole regioisomers is a common challenge. While designing a regioselective synthesis is ideal, separation of an existing mixture can often be achieved by column chromatography.[8] The two regioisomers, despite their structural similarity, frequently have different polarities, which allows for their separation on silica gel.[8] A systematic screening of solvent systems using TLC is crucial to find an eluent that provides adequate separation.[8]

Q3: Are there alternatives to silica gel column chromatography for purifying pyrazoles?

A3: Yes, several alternatives exist, especially if your compound is unstable on silica gel or if you are looking for a more efficient purification method.

  • Recrystallization: If your pyrazole derivative is a solid, recrystallization can be a highly effective purification technique.[4] Common solvents for recrystallization of pyrazoles include ethanol, methanol, or mixtures of alcohol and water.[4]

  • Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be used. Both normal-phase and reverse-phase HPLC can be employed depending on the compound's properties.[9][10]

  • Other Adsorbents: As mentioned in the troubleshooting section, neutral alumina and Florisil are viable alternative stationary phases.[3]

Q4: My pyrazole derivative is a basic compound. Are there any special considerations for its purification by column chromatography?

A4: Yes, for basic compounds like many pyrazoles, it is often necessary to deactivate the silica gel to prevent strong adsorption and peak tailing. This can be done by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase or by pre-treating the silica gel with a basic solution.[4]

Experimental Protocols

Protocol 1: General Column Chromatography Protocol for Pyrazole Derivatives on Silica Gel

  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[6] Carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of your compound using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole derivative.

Quantitative Data

Table 1: Exemplary Mobile Phase Compositions for Pyrazole Derivative Purification

Pyrazole Derivative TypeStationary PhaseMobile Phase SystemReference
N-Substituted PyrazolesSilica GelHexane/Ethyl Acetate (gradient)[11]
Phenyl-Substituted PyrazolesSilica GelHexane/Ethyl Acetate (19:1)[7]
Chiral N-Substituted PyrazolesLux cellulose-2n-hexane/ethanol or acetonitrile[5]
General Pyrazole DerivativesSilica GelHexane/THF (gradient)[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_purification Purification & Analysis cluster_final Final Steps TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel Slurry TLC->Pack Load_Choice Soluble in Mobile Phase? Pack->Load_Choice Wet_Load Wet Loading Elute Elute with Mobile Phase (Gradient) Wet_Load->Elute Dry_Load Dry Loading Dry_Load->Elute Load_Choice->Wet_Load Yes Load_Choice->Dry_Load No Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Purified Pyrazole Derivative Evaporate->Pure_Product Troubleshooting_Logic Start Poor Separation Issue Optimize_Mobile_Phase Optimize Mobile Phase (e.g., Gradient Elution) Start->Optimize_Mobile_Phase Check_Stability Is the compound stable on silica? Deactivate_Silica Deactivate Silica Gel (e.g., with Triethylamine) Check_Stability->Deactivate_Silica No (Degradation) Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Check_Stability->Change_Stationary_Phase No (Severe Degradation) Optimize_Mobile_Phase->Check_Stability If still no separation Resolution_Achieved Separation Achieved Optimize_Mobile_Phase->Resolution_Achieved Separation Improved Deactivate_Silica->Resolution_Achieved Change_Stationary_Phase->Resolution_Achieved

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. The biological efficacy of these compounds is often intricately linked to the substitution pattern on the pyrazole ring. This guide provides an objective comparison of the biological activities of pyrazole positional isomers, focusing on anticancer, anti-inflammatory, and antimicrobial properties. The information herein is supported by experimental data from peer-reviewed literature to aid researchers in the rational design of novel pyrazole-based therapeutic agents.

Anticancer Activity

The position of substituents on the pyrazole ring significantly influences the anticancer activity of these derivatives. Structure-activity relationship (SAR) studies have demonstrated that even minor positional changes can lead to substantial differences in cytotoxicity and target enzyme inhibition.[1]

Comparative Anticancer Activity of Pyrazole Isomers
Compound/IsomerTarget/Cell LineIC50/GI50 (µM)Reference
3-Unsubstituted Pyrazole Scaffold Various Cancer Cell LinesKey determinant for anti-proliferative activity[2]
5-alkylated selanyl-1H-pyrazole (Compound 53) HepG215.98[1]
5-alkylated selanyl-1H-pyrazole (Compound 54) HepG213.85[1]
Pyrazole Benzothiazole Hybrid (Compound 25) HT29, PC3, A549, U87MG3.17 - 6.77[1]
3,5-disubstituted 1,4-benzoxazine-pyrazole (Compound 22) MCF7, A549, HeLa, PC32.82 - 6.28[3]
3,5-disubstituted 1,4-benzoxazine-pyrazole (Compound 23) MCF7, A549, HeLa, PC32.82 - 6.28[3]
Pyrazolo[3,4-b]pyridine derivative (43a) HeLa2.59[4]
Pyrazolo[3,4-b]pyridine derivative (45h) HCT-1161.98[4]
Pyrazolo[3,4-b]pyridine derivative (45h) MCF-74.66[4]

Note: A direct comparison of a complete set of 3-, 4-, and 5-substituted isomers with the same substituent against the same cancer cell line is limited in the reviewed literature. The table presents data on various substituted pyrazoles to highlight the range of activities.

Experimental Protocols

Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, HeLa) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole isomers (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway

anticancer_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Transcription Gene Transcription Signaling_Cascade->Transcription Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation CDKs Cyclin-Dependent Kinases (CDKs) Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Cell_Cycle->Proliferation Pyrazole_Inhibitor Pyrazole Isomer Pyrazole_Inhibitor->Receptor Inhibition Pyrazole_Inhibitor->CDKs Inhibition

Caption: Inhibition of cancer cell signaling pathways by pyrazole isomers.

Anti-inflammatory Activity (COX Inhibition)

Certain pyrazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selectivity and potency of COX inhibition can be influenced by the isomeric form of the pyrazole compound.

Comparative COX Inhibition by Pyrazole Isomers
Compound/IsomerCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) 2.510.021119.5[5]
Compound 5f (Pyrazolone skeleton) 14.341.509.56[5]
Compound 6f (Aminopyrazole scaffold) 9.561.158.31[5]
Compound 8d >500.26>192.3[2]
Compound 5u 130.121.7972.73[3]
Compound 5s 165.042.5165.75[3]

Note: The data highlights that different pyrazole scaffolds (pyrazolone vs. aminopyrazole) with the same substituents exhibit varied COX-2 inhibitory activity and selectivity.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay:

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds (pyrazole isomers) at various concentrations are pre-incubated with the enzyme in Tris-HCl buffer (pH 8.0) containing glutathione and hemoglobin for 15-20 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Reaction Termination: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a solution of FeCl₂ in 1 M HCl.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Mucosa Gastric Mucosa Protection, Platelet Aggregation Prostaglandins->Gastric_Mucosa Pyrazole_Inhibitor Pyrazole Isomer Pyrazole_Inhibitor->COX1 Non-selective Inhibition Pyrazole_Inhibitor->COX2 Selective Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by pyrazole isomers.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a wide range of antimicrobial activities against various bacterial and fungal strains. The nature and position of substituents on the pyrazole ring are crucial for determining the potency and spectrum of this activity.

Comparative Antimicrobial Activity of Pyrazole Isomers
Compound/IsomerMicroorganismMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Staphylococcus aureus62.5[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Bacillus subtilis125[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Candida albicans2.9[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Aspergillus flavus7.8[6]
Compound 3 Escherichia coli0.25[7]
Compound 4 Streptococcus epidermidis0.25[7]
Compound 2 Aspergillus niger1[7]

Note: The provided data illustrates the antimicrobial potential of various pyrazole derivatives. Direct comparative studies on a full set of positional isomers against a standardized panel of microbes are not extensively available in the reviewed literature.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The pyrazole compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated for 18-24 hours at the optimal growth temperature for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow

antimicrobial_workflow Start Start Synthesis Synthesis of Pyrazole Isomers Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Stock_Solution Preparation of Stock Solutions of Test Compounds Characterization->Stock_Solution Serial_Dilution Serial Dilution in 96-well Plates Stock_Solution->Serial_Dilution Inoculum_Prep Preparation of Microbial Inoculum (Bacteria/Fungi) Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Data_Analysis Data Analysis and Comparison MIC_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for antimicrobial activity screening of pyrazole isomers.

References

In Vitro Bioactivity of 3-(3-nitrophenyl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro biological performance of 3-(3-nitrophenyl)-1H-pyrazole and related nitrophenyl-pyrazole derivatives, supported by available experimental data.

Introduction

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitrophenyl group to the pyrazole ring can significantly modulate its biological activity. This guide provides a comparative analysis of the in vitro bioactivity of this compound. Due to the limited publicly available data for this specific isomer, this guide will also include data on closely related nitrophenyl-pyrazole analogues to provide a broader context for its potential biological activities. The aim is to offer researchers, scientists, and drug development professionals a consolidated resource to evaluate the potential of this class of compounds.

Comparative Bioactivity Data

The following tables summarize the available in vitro bioactivity data for various nitrophenyl-pyrazole derivatives. It is important to note that direct quantitative data for this compound is scarce in the reviewed literature. Therefore, data for analogues with different substitution patterns are presented to infer potential activities and guide future research.

Table 1: In Vitro Anti-inflammatory Activity of Nitrophenyl-Pyrazole Derivatives

Compound/DerivativeAssay TypeTarget/MechanismKey FindingsReference
para-nitrophenyl moiety linked to a pyrazole conjugateProtein denaturation methodInhibition of protein denaturation93.53 ± 1.37% inhibition (superior to diclofenac sodium at 90.13 ± 1.45%)[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideNot specifiedNot specifiedBetter anti-inflammatory activity compared to diclofenac sodium[2]
Carboxamide derivative with a nitrophenyl moietyNot specifiedNot specifiedBetter anti-inflammatory activity compared to indomethacin[3]
1-(4,5-Dihydro-5-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)pyrazol-1-yl)ethanoneCarrageenan-induced paw edema (in vivo, for context)Presumed COX inhibitionData not quantitatively specified in the abstract[4]

Table 2: In Vitro Antimicrobial Activity of Nitrophenyl-Pyrazole Derivatives

Compound/DerivativeOrganism(s)Assay TypeKey Findings (MIC or Zone of Inhibition)Reference
3-(4'-nitrophenyl)-4,5-dihydro pyrazoleNot specifiedNot specifiedVery low antibacterial activity[5]
N-(1,3-Diphenyl-1H-pyrazol) methylene)-4-nitroanilineS. aureus, E. coli, P. aeruginosa, S. pyogenesNot specifiedActive against tested strains[6]
3-[5-(4-Nitrophenyl)furan-2-yl]-1H-pyrazole derivativesS. aureus, E. coli, C. albicansMIC determinationData available for various functionalized derivatives[7]
Nitro pyrazole based thiazole derivativeS. pyogenes, S. aureus, P. aeruginosa, E. coli, A. niger, A. clavatus, C. albicansNot specifiedShowed remarkable antibacterial and antifungal activity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro experiments typically used to assess the bioactivity of pyrazole derivatives.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay provides a measure of a compound's ability to prevent protein denaturation, a hallmark of inflammation.

  • Preparation of Reagents: A solution of bovine serum albumin (BSA) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3). The test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) are dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and then diluted with the buffer.

  • Assay Procedure: The reaction mixture consists of the BSA solution and the test compound at various concentrations. The mixture is incubated at 37°C for 20 minutes. Denaturation is induced by heating at 57°C for 3 minutes.

  • Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Preparation of Test Compounds: Serial dilutions of the test compounds and a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate a potential mechanism of action for anti-inflammatory pyrazole derivatives and a typical workflow for in vitro bioactivity screening.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Nitrophenyl-Pyrazole (Potential Inhibitor) Pyrazole->COX2 Inhibition

Caption: Potential anti-inflammatory mechanism of pyrazole derivatives via COX-2 inhibition.

G Start Synthesis of This compound Primary_Screening Primary In Vitro Screening (e.g., Anti-inflammatory, Antimicrobial) Start->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Dose_Response->Mechanism_Study Lead_Compound Identification of Lead Compound Mechanism_Study->Lead_Compound

Caption: General workflow for in vitro bioactivity validation of a novel compound.

References

Structure-Activity Relationship of Nitrophenyl-Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When functionalized with a nitrophenyl group, these derivatives exhibit a wide range of biological activities, making them a compelling subject for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of nitrophenyl-pyrazole derivatives, summarizing their biological performance with supporting experimental data and methodologies.

Comparative Biological Activity

Nitrophenyl-pyrazole derivatives have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The position of the nitro group on the phenyl ring, along with substitutions on the pyrazole and other phenyl rings, significantly influences their biological activity.

Anticancer Activity

A prominent area of investigation for nitrophenyl-pyrazole derivatives is their efficacy as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines through mechanisms such as topoisomerase inhibition.

One study focused on the design and synthesis of 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles as topoisomerase inhibitors.[2][3] The researchers evaluated their cytotoxic effects against breast (MDA-MB-231 and MCF7), lung (A549), and colorectal (HCT116) cancer cell lines.[2] Compound 5e from this series demonstrated potent anticancer effects, particularly against breast cancer cell lines, with an IC50 value of less than 2 μM.[2][3] Notably, this compound showed negligible toxicity towards normal cells.[3] Further investigation revealed that compound 5e reduced reactive oxygen species (ROS) levels, altered mitochondrial membrane potential, and induced cell cycle arrest at the G2/M phase in breast cancer cells.[2] It also led to the downregulation of oncogenic p-Akt and upregulation of p-PTEN, suggesting multiple mechanisms of action.[2] The study confirmed that the anticancer activity of 5e is, at least in part, due to its inhibitory action against both Topoisomerase I and Topoisomerase II.[2]

Another study reported on a series of pyrazole derivatives, where compound 157 , a nitrophenyl-containing pyrazole, was the most potent against the HTC-116 colorectal cancer cell line with an IC50 value of 1.51 μM.[4] In the same study, compound 158 displayed excellent cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 of 7.68 μM, superior to the reference drug doxorubicin.[4]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Mechanism of ActionReference
5e 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoleBreast (MCF7, MDA-MB-231)< 2Topoisomerase I and II inhibitor[2][3]
157 Nitrophenyl-pyrazole derivativeColorectal (HTC-116)1.51Not specified[4]
158 Nitrophenyl-pyrazole derivativeBreast (MCF-7)7.68Not specified[4]
Anti-inflammatory Activity

The anti-inflammatory potential of nitrophenyl-pyrazole derivatives has also been a subject of significant research. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

A para-nitrophenyl moiety linked to a pyrazole conjugate, compound 121 , exhibited high anti-inflammatory activity, showing 93.53 ± 1.37% inhibition in a protein denaturation assay, which was superior to the standard drug, diclofenac sodium (90.13 ± 1.45%).[4] Another compound, 122a , showed remarkable COX-2 inhibitory activity with an IC50 value of 0.041 μM, which was more potent than the standards diclofenac sodium (IC50 = 55.65 μg/mL) and celecoxib (IC50 = 44.81 μg/mL).[4]

Compound IDSubstitution PatternAssayActivity/IC50Comparison StandardReference
121 para-Nitrophenyl pyrazole conjugateProtein denaturation93.53 ± 1.37% inhibitionDiclofenac sodium (90.13 ± 1.45%)[4]
122a Nitrophenyl-pyrazole derivativein vitro COX-2 inhibition0.041 µMDiclofenac sodium, Celecoxib[4]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allow for the deduction of key SAR trends for nitrophenyl-pyrazole derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis Start Design Core Scaffold (Nitrophenyl-pyrazole) Synth Synthesize Derivatives (Vary Substituents R1, R2, etc.) Start->Synth Chemical Reactions Purify Purification & Characterization Synth->Purify Screen In vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purify->Screen Test Compounds Hit_ID Identify 'Hit' Compounds Screen->Hit_ID Analyze Data Hit_ID->Synth Inactive Analogs SAR Analyze Structure-Activity Relationships Hit_ID->SAR Potent Hits Optimize Lead Optimization SAR->Optimize Optimize->Start Rational Design of New Derivatives

Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of nitrophenyl-pyrazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of nitrophenyl-pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF7, A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized nitrophenyl-pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I or II.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I or II, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Analysis: Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) NitrophenylPyrazole Nitrophenyl-pyrazole (e.g., Compound 5e) NitrophenylPyrazole->pAkt Downregulates NitrophenylPyrazole->PTEN Upregulates

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a target of some nitrophenyl-pyrazole derivatives.

Conclusion

Nitrophenyl-pyrazole derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the areas of oncology and anti-inflammatory therapies. The structure-activity relationship studies consistently highlight that the nature and position of substituents on both the phenyl and pyrazole rings are critical determinants of biological activity and target selectivity. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency and pharmacokinetic profiles, paving the way for potential clinical candidates.

References

Comparative Study of the Anti-inflammatory Effects of Pyrazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various pyrazole analogs, supported by experimental data. Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes. [1][2] This guide synthesizes recent findings, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Data Summary: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of pyrazole analogs has been extensively evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data from recent studies, offering a comparative overview of their potency and selectivity.

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Analogs

Compound/AnalogTargetIC50 (µM)Cytokine ReductionAntioxidant Activity (IC50)Reference
3,5-diarylpyrazole (2023)COX-20.01--[1]
Pyrazole-thiazole hybridCOX-2/5-LOX0.03 (COX-2), 0.12 (5-LOX)--[1]
Pyrazolo-pyrimidineCOX-20.015--[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.0285% IL-6 reduction at 5 µM-[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5--[1]
Unspecified Pyrazole Analog5-LOX0.08--[1]
Unspecified Pyrazole Analog---10 µM (DPPH radical scavenging)[1]
CelecoxibCOX-20.04 (Ki)--[1]
PhenylbutazoneNon-selective COX---[2]
SC-558COX-2 selective---[2]
Compound 2g (Pyrazoline)Lipoxygenase80--[3]
Benzotiophenyl analog (44)COX-20.01--[4]
Benzotiophenyl analog (44)5-LOX1.78--[4]
Adamantyl-1,5-diaryl pyrazole (33)COX-22.52--[4]
Compound AD 532COX-2Less potent than Celecoxib--[5]

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Analogs

Compound/AnalogAnimal ModelAssayDosage% Edema ReductionReference
Pyrazole-thiazole hybridRatCarrageenan-induced paw edema-75%[1]
Unspecified Pyrazole AnalogsRatCarrageenan-induced paw edema10 mg/kg65-80%[1]
Indomethacin (Reference)RatCarrageenan-induced paw edema-55%[1]
Compound 4---Better than Diclofenac sodium[6][7]
Compounds 5e, 5f (Series 5a-5f)-In vivo anti-inflammatory-Potent[8]
Compounds 2b, 2d, 2gRatCarrageenan-induced paw edema-Comparable to Celecoxib[9][10]
Compound N9RatCarrageenan-induced paw edema-1.08 (relative activity to Celecoxib)[11]
Compound N7-Cotton-pellet-induced granuloma-1.13 (relative activity to Celecoxib)[11]
Pyrazoline 2d-Carrageenan-induced paw edema-Potent[3]
Adamantyl-1,5-diaryl pyrazole (33)-Edema formation-39%[4]
Celecoxib (Reference)-Edema formation-82%[4]
Prodrugs of Benzotiophenyl analog (45, 46)-Edema formation-57% and 72%[4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of pyrazole analogs are primarily mediated through the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2.[2] Selective inhibition of COX-2 is a desirable characteristic to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2] Some pyrazole derivatives also exhibit inhibitory effects on other pathways, including lipoxygenase (LOX) and the production of pro-inflammatory cytokines like TNF-α and interleukins.[1]

inflammatory_pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 lox 5-LOX arachidonic_acid->lox pla2->arachidonic_acid prostaglandins_h Prostaglandins H2 (PGH2) cox1->prostaglandins_h cox2->prostaglandins_h leukotrienes Leukotrienes (LTB4) lox->leukotrienes prostaglandins Prostaglandins (PGE2, PGI2, TXA2) prostaglandins_h->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection prostaglandins->gi_protection leukotrienes->inflammation pyrazole_analogs Pyrazole Analogs (e.g., Celecoxib) pyrazole_analogs->cox2 Inhibition pyrazole_analogs->lox Inhibition (some analogs)

Figure 1: Simplified signaling pathway of inflammation and the inhibitory action of pyrazole analogs.

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of novel compounds. Below are detailed protocols for key in vitro and in vivo assays commonly used to assess the anti-inflammatory activity of pyrazole analogs.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound by measuring the inhibition of COX-1 and COX-2 enzymes.

cox_inhibition_workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compounds - Buffer solution start->prepare_reagents incubation Incubate enzymes with test compounds or vehicle prepare_reagents->incubation add_substrate Add arachidonic acid to initiate reaction incubation->add_substrate stop_reaction Stop reaction after defined time add_substrate->stop_reaction measure_product Measure prostaglandin E2 (PGE2) production (e.g., via ELISA) stop_reaction->measure_product calculate_ic50 Calculate IC50 values measure_product->calculate_ic50 end End calculate_ic50->end

Figure 2: General workflow for an in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are typically used.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by adding a stop solution (e.g., a solution of HCl).

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[1]

carrageenan_workflow start Start animal_acclimatization Acclimatize animals (e.g., Wistar rats) start->animal_acclimatization fasting Fast animals overnight animal_acclimatization->fasting initial_paw_volume Measure initial paw volume (plethysmometer) fasting->initial_paw_volume drug_administration Administer test compound, vehicle, or standard drug (p.o.) initial_paw_volume->drug_administration carrageenan_injection Inject 1% carrageenan solution into the sub-plantar region of the right hind paw (after 1 hour) drug_administration->carrageenan_injection measure_paw_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) carrageenan_injection->measure_paw_volume calculate_inhibition Calculate % inhibition of edema measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Male Wistar rats (150-200g) are typically used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The animals are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole analogs. The drugs are usually administered orally (p.o.).

  • Induction of Edema: One hour after drug administration, a 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Conclusion

This guide provides a comparative overview of the anti-inflammatory effects of various pyrazole analogs, supported by quantitative data and detailed experimental protocols. The presented information highlights the potential of pyrazole derivatives as potent anti-inflammatory agents, with some exhibiting high selectivity for COX-2. The provided workflows and signaling pathway diagrams serve as valuable tools for researchers in the design and execution of further studies in this promising area of drug discovery.

References

In Vivo Validation of Pyrazole Compounds as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective cancer therapeutics has led to the extensive exploration of heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class of anticancer agents. Their structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of potent inhibitors targeting a wide array of cancer-associated signaling pathways. This guide provides an objective comparison of the in vivo anticancer activity of several notable pyrazole compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating this dynamic field of drug discovery.

Comparative In Vivo Efficacy of Pyrazole Derivatives

The following table summarizes the in vivo anticancer activity of selected pyrazole compounds from preclinical studies. These agents have demonstrated significant tumor growth inhibition across various cancer models, highlighting the therapeutic potential of the pyrazole scaffold.

Compound NameMolecular Target(s)Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Crizotinib ALK, MET, ROS1Pancreatic Cancer (PANC-1 Xenograft)Nude Mice50 mg/kg/day, p.o.52% reduction in tumor volume compared to control[1][2]
Rucaparib PARP1, PARP2, PARP3Pancreatic Cancer (Capan-1 Xenograft)Nude Mice150 mg/kg, p.o., once weeklySignificant delay in tumor growth[3]
Onalespib (AT13387) HSP90Colorectal Cancer (HCT116 Xenograft)Nude Mice10 mg/kg, i.p., for 3 consecutive daysDoubled survival time[4][5]
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9Neuroblastoma (AMC711T Xenograft)Nude Mice15 mg/kg/day, i.p., 5 days on/2 days off for 3 weeksDose-dependent tumor growth inhibition

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of preclinical anticancer agents. Below are standardized methodologies for key in vivo experiments cited in this guide.

Subcutaneous Xenograft Tumor Model

This model is a cornerstone for evaluating the efficacy of novel anticancer compounds in vivo.[6][7][8]

  • Cell Culture and Preparation: Human cancer cell lines (e.g., PANC-1, HCT116, AMC711T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Prior to implantation, cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a serum-free medium or a mixture of medium and Matrigel at a concentration typically ranging from 5 x 10^6 to 10 x 10^7 cells/mL.[6]

  • Animal Husbandry: Immunodeficient mice (e.g., athymic nude or NOD-SCID), aged 6-8 weeks, are used to prevent graft rejection. The animals are housed in a sterile environment with controlled temperature, humidity, and light cycles, and provided with autoclaved food and water ad libitum.[6]

  • Tumor Implantation: A cell suspension (typically 0.1-0.2 mL) is subcutaneously injected into the flank of each mouse using a 27- or 30-gauge needle.[6]

  • Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored by measuring the length and width with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[6]

  • Drug Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational pyrazole compound or vehicle control is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further pharmacodynamic and histological analysis.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated.

G Experimental Workflow for In Vivo Anticancer Activity cluster_0 Preparation cluster_1 Implantation cluster_2 Monitoring & Treatment cluster_3 Data Analysis Cell Culture Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation Cell Culture->Cell Harvest & Preparation Logarithmic Phase Subcutaneous Injection Subcutaneous Injection Cell Harvest & Preparation->Subcutaneous Injection 5-10 x 10^6 cells Tumor Growth Measurement Tumor Growth Measurement Subcutaneous Injection->Tumor Growth Measurement Calipers Immunodeficient Mice Immunodeficient Mice Immunodeficient Mice->Subcutaneous Injection Randomization Randomization Tumor Growth Measurement->Randomization Tumor Volume ~150mm³ Treatment Group Treatment Group Randomization->Treatment Group Pyrazole Compound Control Group Control Group Randomization->Control Group Vehicle Data Collection Data Collection Treatment Group->Data Collection Control Group->Data Collection Tumor Growth Inhibition Analysis Tumor Growth Inhibition Analysis Data Collection->Tumor Growth Inhibition Analysis Toxicity Assessment Toxicity Assessment Data Collection->Toxicity Assessment

Caption: A typical workflow for assessing the in vivo anticancer efficacy of pyrazole compounds.

G Simplified Crizotinib Signaling Pathway Inhibition Growth Factor Growth Factor ALK Receptor Tyrosine Kinase ALK Receptor Tyrosine Kinase Growth Factor->ALK Receptor Tyrosine Kinase Activation STAT3 STAT3 ALK Receptor Tyrosine Kinase->STAT3 PI3K/AKT PI3K/AKT ALK Receptor Tyrosine Kinase->PI3K/AKT RAS/MAPK RAS/MAPK ALK Receptor Tyrosine Kinase->RAS/MAPK Crizotinib Crizotinib Crizotinib->ALK Receptor Tyrosine Kinase Inhibition Proliferation & Survival Proliferation & Survival STAT3->Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/MAPK->Proliferation & Survival

References

A Comparative Guide to the Efficacy of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of various pyrazole-based inhibitors against three major classes of enzymes: protein kinases, cyclooxygenases (COX), and xanthine oxidase. The data presented herein is curated from recent scientific literature to aid in the evaluation and selection of these compounds for research and drug development purposes.

Comparative Efficacy of Pyrazole-Based Inhibitors

The inhibitory activities of representative pyrazole-based compounds against different enzyme targets are summarized below. The data, presented as half-maximal inhibitory concentration (IC50), provides a quantitative measure of efficacy.

Inhibitor Target Enzyme Enzyme Subclass/Isoform IC50 (nM) Reference Compound IC50 of Reference (nM) Citation
Ruxolitinib Protein KinaseJAK1~3--[1]
JAK2~3--[1]
JAK3~430--[1]
Afuresertib Protein KinaseAkt10.02--[1]
Akt22--[1]
Akt32.6--[1]
Compound 6 Protein KinaseAurora A160--[2]
Compound 11 CyclooxygenaseCOX-243Celecoxib-[3]
Compound 12 CyclooxygenaseCOX-249Celecoxib-[3]
Compound 15 CyclooxygenaseCOX-249Celecoxib-[3]
Compound 2a CyclooxygenaseCOX-219.87Celecoxib-[4]
Compound 3b CyclooxygenaseCOX-239.43Celecoxib-[4]
Compound 55 CyclooxygenaseCOX-2300Celecoxib290[2]
Thiazolo-pyrazolyl Derivative Vq Xanthine Oxidase-6500Allopurinol-[5]
Thiazolo-pyrazolyl Derivative Vo Xanthine Oxidase-9000Allopurinol-[5]
Thiazolo-pyrazolyl Derivative Vh Xanthine Oxidase-9000Allopurinol-[5]
Compound 5e Xanthine Oxidase-10870--[6]
3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde 65 Xanthine Oxidase-9320Allopurinol13030[7]
3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde 66 Xanthine Oxidase-10030Allopurinol13030[7]

Signaling Pathways and Experimental Workflow

To understand the context of enzyme inhibition, the following diagrams illustrate a representative signaling pathway and a general experimental workflow for assessing inhibitor efficacy.

G cluster_0 JAK-STAT Signaling Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Translocates to nucleus and initiates Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Figure 1. Simplified JAK-STAT signaling pathway, a target for pyrazole-based inhibitors like Ruxolitinib.

G cluster_1 Inhibitor Efficacy Assay Workflow Enzyme_Preparation Enzyme Preparation Assay_Plate_Setup Assay Plate Setup (Enzyme, Inhibitor, Substrate) Enzyme_Preparation->Assay_Plate_Setup Inhibitor_Dilution Inhibitor Dilution Series Inhibitor_Dilution->Assay_Plate_Setup Incubation Incubation Assay_Plate_Setup->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Figure 2. General experimental workflow for determining the IC50 value of an enzyme inhibitor.

Detailed Experimental Protocols

The following are representative protocols for assays used to determine the efficacy of pyrazole-based inhibitors.

Protein Kinase Inhibition Assay (Example: JAK1)
  • Materials : Recombinant human JAK1 enzyme, appropriate peptide substrate (e.g., a synthetic peptide with a tyrosine residue), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), pyrazole-based inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare a serial dilution of the pyrazole-based inhibitor in the kinase assay buffer.

    • In a 96-well plate, add the JAK1 enzyme, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method.

    • The luminescence signal, which is inversely proportional to the kinase activity, is measured using a plate reader.

  • Data Analysis : The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cyclooxygenase (COX) Inhibition Assay (Example: COX-2)
  • Materials : Purified ovine or human COX-2 enzyme, arachidonic acid (substrate), assay buffer (e.g., 100 mM Tris-HCl pH 8.0, containing 5 mM EDTA and 2 mM phenol), pyrazole-based inhibitor, and a detection kit for prostaglandin E2 (PGE2).

  • Procedure :

    • Prepare a serial dilution of the pyrazole-based inhibitor.

    • Pre-incubate the COX-2 enzyme with the inhibitor for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of hydrochloric acid.

    • Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis : The IC50 value is calculated from the dose-response curve of percentage inhibition versus inhibitor concentration.

Xanthine Oxidase (XO) Inhibition Assay
  • Materials : Xanthine oxidase from bovine milk, xanthine (substrate), phosphate buffer (e.g., 50 mM, pH 7.5), pyrazole-based inhibitor.

  • Procedure :

    • Prepare various concentrations of the pyrazole-based inhibitor in the phosphate buffer.

    • In a quartz cuvette, mix the xanthine oxidase enzyme and the inhibitor.

    • Initiate the reaction by adding xanthine.

    • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a spectrophotometer.

    • The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

  • Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

This guide provides a foundational comparison of pyrazole-based inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The versatility of the pyrazole scaffold continues to make it a promising platform for the development of novel and effective enzyme inhibitors for a wide range of therapeutic applications.

References

Unraveling the Biological Role of 3-(3-nitrophenyl)-1H-pyrazole: A Comparative Analysis of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its therapeutic development. This guide provides a comparative analysis of 3-(3-nitrophenyl)-1H-pyrazole and other prominent pyrazole-containing drugs, highlighting the current state of knowledge on their mechanisms and presenting supporting experimental data where available. While the specific signaling pathway of this compound remains to be fully elucidated, an examination of its synthesis and reported biological activities, alongside a detailed look at the well-defined mechanisms of other pyrazole derivatives, offers valuable insights into its potential therapeutic applications.

This compound: Synthesis and Biological Profile

Currently, a specific, validated mechanism of action for this compound is not extensively documented in publicly available scientific literature. Research has primarily focused on its synthesis and general biological screening.

Synthesis

The synthesis of this compound and its derivatives has been reported through various chemical reactions. One common method involves the cyclization of chalcones with hydrazine hydrate. For instance, a related compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, is synthesized by reacting an α,β-unsaturated ketone with hydrazine hydrate and formic acid.[1] Another synthetic route involves the reaction of substituted acetophenones with hydrazides to form hydrazones, which are then cyclized.

Reported Biological Activities

Studies have indicated that this compound and its derivatives possess a range of biological activities, although these are generally reported from initial screenings and the underlying molecular mechanisms are not detailed. These activities include:

  • Antimicrobial Activity: Various pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal properties.[2]

  • Anti-inflammatory Activity: Some pyrazole compounds have shown potential as anti-inflammatory agents.

  • Anticancer Potential: The introduction of a pyrazole nucleus between two aryl rings of chalcones has been associated with in vitro cytotoxic activity against human cancer cell lines.[1]

The lack of a defined mechanism for this compound necessitates a comparative look at other pyrazole-based drugs with well-understood signaling pathways to infer potential avenues of investigation.

Comparative Analysis with Alternative Pyrazole-Based Drugs

To provide a framework for understanding the potential mechanisms of this compound, this section details the validated mechanisms of three well-established pyrazole-containing drugs: Celecoxib, Sildenafil, and Rimonabant.

DrugTargetMechanism of ActionTherapeutic Area
Celecoxib Cyclooxygenase-2 (COX-2)Selective inhibition of COX-2, leading to reduced prostaglandin synthesis.Anti-inflammatory, Analgesic
Sildenafil Phosphodiesterase type 5 (PDE5)Inhibition of cGMP-specific PDE5, leading to increased cGMP levels and smooth muscle relaxation.Erectile Dysfunction, Pulmonary Arterial Hypertension
Rimonabant Cannabinoid Receptor 1 (CB1)Selective antagonist or inverse agonist of the CB1 receptor.Anti-obesity (withdrawn)

Detailed Mechanisms and Signaling Pathways of Alternatives

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the COX-1 isoform, which is involved in protecting the stomach lining.

Experimental Protocol: COX-2 Inhibition Assay

A common method to determine COX-2 inhibitory activity is the in vitro whole blood assay.

  • Sample Preparation: Fresh human blood is collected in the presence of an anticoagulant.

  • Incubation: Aliquots of blood are pre-incubated with various concentrations of the test compound (e.g., Celecoxib) or vehicle control.

  • Stimulation: Lipopolysaccharide (LPS) is added to stimulate the production of prostaglandin E2 (PGE2) via the COX-2 pathway.

  • Measurement: After a specific incubation period, the plasma is separated, and the concentration of PGE2 is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits PGE2 production by 50%) is calculated to determine the inhibitory potency.

Celecoxib's COX-2 inhibitory pathway.
Sildenafil: A PDE5 Inhibitor

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP.[5] cGMP induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow.[5] PDE5 is the enzyme responsible for the degradation of cGMP.[4] Sildenafil's inhibition of PDE5 leads to elevated levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[4][5]

Experimental Protocol: PDE5 Inhibition Assay

The inhibitory activity of compounds against PDE5 can be assessed using an in vitro enzymatic assay.

  • Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme and the substrate, cGMP, are prepared in an appropriate assay buffer.

  • Incubation: The PDE5 enzyme is pre-incubated with various concentrations of the test compound (e.g., Sildenafil) or a vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of cGMP.

  • Reaction Termination and Detection: After a set time, the reaction is stopped, and the amount of remaining cGMP or the product, GMP, is quantified. This can be done using various methods, such as radioimmunoassay (RIA), scintillation proximity assay (SPA), or fluorescence polarization (FP).

  • Data Analysis: The IC50 value is calculated to determine the inhibitory potency of the compound.

Sildenafil_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Degraded by GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil's PDE5 inhibitory pathway.
Rimonabant: A CB1 Receptor Antagonist

Rimonabant was developed as a selective antagonist or inverse agonist for the cannabinoid receptor type 1 (CB1).[6][7] The endocannabinoid system, including the CB1 receptor, is involved in regulating appetite and energy balance.[6] By blocking the CB1 receptor, Rimonabant was designed to decrease appetite and food intake.[8] Although it showed efficacy in promoting weight loss, it was later withdrawn from the market due to severe psychiatric side effects.

Experimental Protocol: CB1 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared.

  • Radioligand: A radiolabeled ligand with known high affinity for the CB1 receptor (e.g., [3H]CP-55,940) is used.

  • Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., Rimonabant).

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The Ki value (inhibition constant) is calculated from the IC50 value of the competition curve to determine the affinity of the test compound for the CB1 receptor.

Rimonabant's CB1 receptor antagonist pathway.

Conclusion

While the precise mechanism of action for this compound is yet to be fully elucidated, the broader family of pyrazole-containing compounds has yielded a diverse array of successful therapeutics with well-defined molecular targets. The comparative analysis of Celecoxib, Sildenafil, and Rimonabant showcases the versatility of the pyrazole scaffold in drug design, targeting enzymes and receptors involved in a wide range of physiological processes. Further investigation into the specific signaling pathways affected by this compound is warranted to unlock its full therapeutic potential. The experimental protocols and pathway diagrams provided for the alternative compounds can serve as a valuable guide for future research in this area.

References

The Pyrazole Scaffold: A Comparative Analysis of Cytotoxic Potential in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of pyrazole derivatives' performance against various cancer cell lines, supported by experimental data.

Introduction

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrazole derivatives against a range of human cancer cell lines. This data, extracted from multiple studies, highlights the diverse anticancer potential within this class of compounds.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazoline Derivatives
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-1 (Pancreatic)16.8[4]
U251 (Glioblastoma)11.9[4]
Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanoneHepG-2 (Liver)3.57[5]
Pyrazoline Benzenesulfonamide Derivatives
Various DerivativesA549 (Lung), MCF-7 (Breast), HeLa (Cervical), COLO 205 (Colon)Potent Antiproliferative Activity[6]
Pyrazole-Based Compounds
3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7[7][8]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48[7][8]
Novel Pyrazole Derivatives
Pyrazole PTA-1MDA-MB-231 (Triple-Negative Breast)Low micromolar range[9][10]
Pyrazole-based derivative (P3C)MDA-MB-231 (Triple-Negative Breast)0.49[11]
MDA-MB-468 (Triple-Negative Breast)0.25[11]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple-Negative Breast)14.97 (24h), 6.45 (48h)[12]
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549 (Lung)220.20[13]
1,3,5-trisubstituted-1H-pyrazole Derivatives
Curcuminoid derivative 5iMOLT-4 (Leukemia)Not specified, but prioritized for further evaluation[14]
3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole Derivatives
Compound 9c (incorporating 4-chlorophenyl moiety)A549 (Lung), HepG2 (Liver), HCT116 (Colon), MCF-7 (Breast)Most potent of the series[15]
1,3-Diarylpyrazolones
Pyrazolone P7A549 (Lung), NCI-H522 (Lung)High antiproliferative activity[16]

Experimental Protocols

The cytotoxic activity of pyrazole derivatives is commonly assessed using standard in vitro assays. The methodologies for two such widely used assays are detailed below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanisms of action of pyrazole derivatives, the following diagrams are provided.

G cluster_workflow Cytotoxicity Assessment Workflow A Cancer Cell Line Seeding (96-well plate) B Treatment with Pyrazole Derivatives (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D Cytotoxicity Assay (e.g., MTT or SRB) C->D E Data Acquisition (Absorbance Reading) D->E F IC50 Determination E->F

Caption: A generalized workflow for assessing the cytotoxicity of chemical compounds on cancer cell lines.

G cluster_pathway Apoptosis Induction Pathway Pyrazole Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazole->ROS induces Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway illustrating apoptosis induction by pyrazole derivatives via ROS generation.

Mechanism of Action and Signaling Pathways

Several studies have delved into the mechanisms by which pyrazole derivatives exert their cytotoxic effects. A common theme is the induction of apoptosis, or programmed cell death.[12] For instance, some pyrazoline derivatives have been shown to induce apoptosis in glioblastoma and hepatocellular carcinoma cells.[4][5] The novel pyrazole PTA-1 was found to induce apoptosis in triple-negative breast cancer cells by causing phosphatidylserine externalization and caspase-3/7 activation.[10] Furthermore, some derivatives trigger apoptosis through the generation of reactive oxygen species (ROS).[12]

Beyond apoptosis, other mechanisms include cell cycle arrest and inhibition of tubulin polymerization.[9][10] The pyrazole PTA-1, for example, arrests cells in the S and G2/M phases of the cell cycle and disrupts microtubule organization.[10] Pyrazole derivatives have also been reported to interact with various molecular targets, including tubulin, EGFR, CDK, and DNA, highlighting the diverse mechanisms through which these compounds can inhibit cancer cell growth.[1]

Conclusion

The reviewed literature strongly supports the potential of the pyrazole scaffold as a source of novel anticancer agents. The diverse range of IC50 values across various cancer cell lines indicates that the substitution pattern on the pyrazole ring is a critical determinant of cytotoxic potency and selectivity. While direct experimental data for 3-(3-nitrophenyl)-1H-pyrazole remains to be reported, the comparative data presented in this guide offers a valuable framework for predicting its potential activity and for guiding future research in the design and synthesis of new pyrazole-based anticancer drugs. The common mechanisms of action, including the induction of apoptosis and cell cycle arrest, provide a solid foundation for further mechanistic studies. Future investigations should aim to synthesize and evaluate this compound and its analogues to fully elucidate their therapeutic potential.

References

Comparative Analysis of the Antimicrobial Spectrum of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered significant attention within the scientific community due to their broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of various pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a selection of pyrazole derivatives against key pathogenic bacteria and fungi. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antimicrobial potency.

Pyrazole Derivative ClassTarget MicroorganismGram Stain/TypeMIC (µg/mL)Reference(s)
Thiazolo-pyrazole derivatives Staphylococcus aureus (MRSA)Gram-positive4[1]
Staphylococcus aureusGram-positive1.9 - 3.9[1]
Aminoguanidine-derived 1,3-diphenyl pyrazoles Staphylococcus aureusGram-positive1 - 8[2]
Escherichia coliGram-negative1[2]
Quinoline-substituted pyrazoles Staphylococcus aureusGram-positive0.12 - 0.98[2]
Staphylococcus epidermidisGram-positive0.12 - 0.98[2]
Bacillus subtilisGram-positive0.12 - 0.98[2]
Pyrazole-imidazole-triazole hybrids Staphylococcus aureusGram-positiveLow µmol/mL range[2]
Escherichia coliGram-negativeLow µmol/mL range[2]
Pseudomonas aeruginosaGram-negativeLow µmol/mL range[2]
Coumarin-substituted pyrazoles Staphylococcus aureus (MRSA)Gram-positive3.125[3]
Acinetobacter baumanniiGram-negative1.56[3]
N'-(p-tolyl)hydrazinylidene-pyrazole-1-carbothiohydrazide Staphylococcus aureusGram-positive62.5[4]
Bacillus subtilisGram-positive62.5[4]
Klebsiella pneumoniaeGram-negative125[4]
Escherichia coliGram-negative125[4]
Candida albicansFungus7.8[4]
Aspergillus nigerFungus2.9[4]
Azomethine-pyrazole derivatives Candida albicansFungus2.08 - >125[5]
Cryptococcus neoformansFungus2.08 - 23.08[5]
Isoxazolol pyrazole carboxylate Rhizoctonia solaniFungus0.37

Experimental Protocols: Determining Antimicrobial Susceptibility

The following standardized methodologies are widely employed for evaluating the antimicrobial activity of pyrazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay is the gold standard for determining the MIC of an antimicrobial agent.

  • Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculum, pyrazole derivatives, standard control antibiotics (e.g., Ciprofloxacin, Fluconazole), and a suitable solvent (e.g., DMSO).

  • Procedure :

    • Compound Preparation : Stock solutions of pyrazole derivatives and control drugs are prepared in a suitable solvent.

    • Plate Preparation : 100 µL of sterile broth is added to each well of a 96-well plate. A two-fold serial dilution of the test compounds is then performed across the plate. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.

    • Inoculum Preparation : A standardized microbial suspension (adjusted to 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

    • Inoculation : Each well is inoculated with the prepared microbial suspension.

    • Incubation : Plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • MIC Reading : The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Materials : Mueller-Hinton Agar (MHA) plates, microbial inoculum, pyrazole derivatives, standard control antibiotics, sterile cork borer.

  • Procedure :

    • Plate Inoculation : The surface of the MHA plate is uniformly inoculated with a standardized microbial suspension.

    • Well Creation : Wells of a defined diameter are cut into the agar using a sterile cork borer.

    • Compound Application : A specific volume of the test compound at a known concentration is added to each well. A solvent control and a standard antibiotic control are also included.

    • Incubation : The plates are incubated under the same conditions as the broth microdilution method.

    • Zone of Inhibition Measurement : The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Many pyrazole derivatives exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining DNA topology during replication, transcription, and repair, making them excellent targets for antimicrobial agents.

G cluster_bacterial_cell Bacterial Cell cluster_enzymes Type II Topoisomerases DNA_replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_replication->Supercoiled_DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed/Decatenated DNA Relaxed_DNA->DNA_replication Topo_IV Topoisomerase IV Relaxed_DNA->Topo_IV Cell_Death Bacterial Cell Death DNA_Gyrase->Relaxed_DNA Relaxes Supercoils DNA_Gyrase->Cell_Death Topo_IV->Relaxed_DNA Decatenates Chromosomes Topo_IV->Cell_Death Pyrazole Pyrazole Derivative Pyrazole->DNA_Gyrase Inhibition Pyrazole->Topo_IV Inhibition

Caption: Pyrazole derivatives can inhibit DNA gyrase and topoisomerase IV, disrupting essential DNA processes and leading to bacterial cell death.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the sequential steps involved in determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives using the broth microdilution method.

G start Start prep_compounds Prepare Stock Solutions (Pyrazole Derivatives & Controls) start->prep_compounds prep_plates Prepare 96-Well Plates (Serial Dilutions) prep_compounds->prep_plates prep_inoculum Prepare Standardized Microbial Inoculum prep_plates->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 24-48h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

References

Unlocking the Antioxidant Potential of Substituted Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of substituted pyrazoles against other alternatives, supported by experimental data. We delve into the methodologies of key antioxidant assays and visualize the underlying signaling pathways to offer a comprehensive resource for evaluating these promising compounds.

Substituted pyrazoles, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including their potential as potent antioxidants. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability of substituted pyrazoles to scavenge free radicals and modulate cellular antioxidant defense mechanisms makes them attractive candidates for the development of novel therapeutic agents.

This guide synthesizes data from multiple studies to present a comparative analysis of the antioxidant efficacy of various substituted pyrazoles. We will explore their performance in several widely-used antioxidant assays and compare them with standard antioxidants and other heterocyclic compounds.

Comparative Antioxidant Activity of Substituted Pyrazoles

The antioxidant potential of substituted pyrazoles is influenced by the nature and position of substituents on the pyrazole ring. The presence of electron-donating groups, such as hydroxyl and methoxy moieties, generally enhances antioxidant activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted pyrazoles in different antioxidant assays. A lower IC50 value indicates greater antioxidant activity.

Compound/AlternativeDPPH Scavenging Assay (IC50 in µM)Reference
Substituted Pyrazoles
Pyrazole with catechol moietyData not available in µM[1]
Pyrazole with dichloro substitutionData not available in µM
3,5-diaryl-4,5-dihydropyrazol-1-carboxamide derivativeLower than Ascorbic Acid
1,3,5-triphenyl-2-pyrazoline> Ascorbic Acid
5-(4-chlorophenyl)-1-(2,4-dinitrophenyl)-3-phenyl-2-pyrazoline> Ascorbic Acid
Standard Antioxidants
Ascorbic Acid19.9 - 37.9 µg/mL[2]
Trolox~1.8 mM (equivalent)[3]
Butylated Hydroxytoluene (BHT)~20% inhibition at 10⁻⁴ M[2]
Other Heterocyclic Antioxidants
Thiazole derivative4.67 µg/mL[4]
Triazole derivativeData not available[5][6][7]
Compound/AlternativeABTS Radical Scavenging Assay (IC50 in µM or TEAC)Reference
Substituted Pyrazoles
4-aminopyrazol-5-ol derivativesHigh activity, comparable to Trolox[3]
Fluorine-containing NH-unsubstituted 4-hydroxyiminopyrazol-5-onesTEAC = 0.13-0.23[3]
Standard Antioxidants
TroloxStandard (TEAC = 1)[3]
Ascorbic AcidData not available
Other Heterocyclic Antioxidants
Imidazole derivativesData not available
Compound/AlternativeFRAP Assay (Ferric Reducing Antioxidant Power)Reference
Substituted Pyrazoles
4-aminopyrazol-5-ol derivativesHigh activity[3]
Standard Antioxidants
Ascorbic AcidStandard
TroloxStandard
Other Heterocyclic Antioxidants
Data not available
Compound/AlternativeSuperoxide Radical Scavenging Assay (IC50 in µg/mL)Reference
Substituted Pyrazoles
Pyrazolyl isoxazoline 5c44.54[2]
Pyrazolyl pyrazoline 3a50.42[2]
N-phenyl pyrazolyl pyrazoline 4b65.63[2]
Pyrazoline carbothioamide 6e87.31[2]
Pyrazolyl isoxazoline 5b101.8[2]
Standard Antioxidants
Ascorbic Acid124.99[2]

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, substituted pyrazoles can exert their antioxidant effects by modulating intracellular signaling pathways, most notably the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response.

Figure 1: Activation of the Keap1-Nrf2 antioxidant response pathway by substituted pyrazoles.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation.[8] In the presence of oxidative stress or certain activators like substituted pyrazoles, Keap1 undergoes a conformational change, releasing Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxifying genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

DPPH Assay Workflow A Prepare DPPH solution in methanol (purple) C Mix DPPH solution with pyrazole compound A->C B Prepare various concentrations of pyrazole compound B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 value E->F

Figure 2: A simplified workflow for the DPPH radical scavenging assay.

Procedure:

  • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Different concentrations of the substituted pyrazole are prepared in a suitable solvent.

  • The pyrazole solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

ABTS Assay Workflow A Generate ABTS•+ by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Mix ABTS•+ solution with pyrazole compound B->D C Prepare various concentrations of pyrazole compound C->D E Incubate at room temperature D->E F Measure absorbance at ~734 nm E->F G Calculate % inhibition and IC50 or TEAC value F->G

Figure 3: A simplified workflow for the ABTS radical cation scavenging assay.

Procedure:

  • The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the substituted pyrazole are prepared.

  • The pyrazole solution is added to the ABTS•+ solution, and the mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is pre-warmed to 37°C.

  • The substituted pyrazole sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known concentration of Fe²⁺.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals (O₂⁻•), which are generated in a non-enzymatic system such as the phenazine methosulfate-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, and the scavenging activity is measured by the decrease in formazan formation.

Procedure:

  • A reaction mixture is prepared containing the substituted pyrazole, NADH, NBT, and phenazine methosulfate (PMS) in a buffer (e.g., Tris-HCl).

  • The reaction is initiated by the addition of PMS.

  • After incubation at room temperature for a specific time (e.g., 5 minutes), the absorbance is measured at 560 nm.

  • The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Conclusion

Substituted pyrazoles represent a versatile class of compounds with significant antioxidant potential. Their efficacy is dependent on their structural features, with certain substitutions leading to potent radical scavenging and modulation of cellular antioxidant pathways like the Keap1-Nrf2 system. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of antioxidant research and drug discovery. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully elucidate their therapeutic potential in combating oxidative stress-related diseases.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(3-nitrophenyl)-1H-pyrazole is critical for ensuring laboratory safety and environmental protection. As a chemical compound used in research and development, it must be handled as hazardous waste, following stringent protocols. This guide provides detailed, step-by-step procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1][2] All handling should occur in a well-ventilated area or a chemical fume hood.[1][3]

Key Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[4][5]

  • Skin and Eye Damage: Causes skin irritation and serious eye damage.[1][4][5]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[5]

Chemical and Safety Data

The following table summarizes key quantitative data for this compound, compiled from safety data sheets and chemical databases.

PropertyValueSource(s)
Molecular Formula C₉H₇N₃O₂[4]
Molecular Weight 189.17 g/mol [4]
Appearance Solid / Light brown powder[1]
GHS Hazard Codes H301, H302, H312, H315, H319, H332, H372, H412[4][5]
Storage Class 6.1C (Combustible, acute toxic category 3)
Water Solubility 11.7 µg/mL (at pH 7.4)[4]

Standard Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[1][2] Environmental release must be avoided.[1][2][5]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect surplus or unwanted this compound in its original container or a clearly labeled, compatible, and sealable container.[1] The container should be marked with the words "Hazardous Waste" and a precise list of its contents.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should be collected in a dedicated, sealed container lined with a suitable plastic bag.[6] Do not use biohazard bags.[6]

  • Solutions: Collect any solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.[6] Where possible, separate halogenated from non-halogenated solvent waste.[6]

Step 2: Container Management

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[6]

  • Storage: Store waste containers in a designated, secure hazardous waste accumulation area within the laboratory.[6] Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated location away from incompatible materials.[1][2]

Step 3: Spill Management

  • In case of a spill, evacuate non-essential personnel from the area.[1]

  • Remove all sources of ignition and use non-sparking tools for cleanup.[1]

  • Avoid creating dust.[3]

  • Wear appropriate PPE, including a respirator if ventilation is inadequate.[1]

  • Carefully sweep up the solid material, place it into a suitable, closed container for disposal, and label it as hazardous waste.[3]

  • Prevent the spilled material from entering drains.[1][2][3]

Step 4: Final Disposal

  • The ultimate disposal of this compound waste must be conducted by a licensed professional waste disposal company.[3]

  • Options for disposal include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup and to ensure compliance with all local, state, and federal regulations.[6]

Step 5: Decontamination of Empty Containers

  • Empty containers should be triple-rinsed with a suitable solvent.[1]

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[6]

  • After proper rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_procedure Handling & Storage cluster_disposal Final Disposal start Waste Generation (Surplus Chemical, Contaminated Items, Solutions) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Types (Solid, Liquid, Contaminated Labware) ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container collect_waste Collect Waste in Labeled Container container->collect_waste storage Store in Designated, Secure Area (Cool, Dry, Ventilated) collect_waste->storage ehs_contact Contact Institutional EHS for Waste Pickup Request storage->ehs_contact disposal_co Transfer to Licensed Waste Disposal Company ehs_contact->disposal_co end Final Disposition (e.g., Controlled Incineration) disposal_co->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(3-nitrophenyl)-1H-pyrazole. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory system)3H335: May cause respiratory irritation

Source: PubChem CID 2737070[1]

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves immediately.[4]
Body Protection Laboratory Coat and ApronA full-length laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection Air-Purifying RespiratorAll work should be conducted in a certified chemical fume hood.[4] If engineering controls are insufficient, an air-purifying respirator with organic vapor cartridges is necessary.[4]
Foot Protection Closed-Toe ShoesFull-length pants and closed-toe shoes are required. Do not wear shorts, skirts, or sandals in the laboratory.[4]

Operational Plan: Step-by-Step Handling Procedure

Engineering Controls: All handling of this compound, including weighing and dilutions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

Experimental Workflow:

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare solutions in the fume hood handle_weigh->handle_dissolve handle_reaction Perform the experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and label all waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste through EHS cleanup_waste->cleanup_dispose

Caption: A step-by-step workflow for the safe handling of this compound.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[5]

Waste Segregation and Collection:

  • Identify Waste: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be considered hazardous waste.[5]

  • Containerization: Use a dedicated, properly labeled, and sealed container for all waste. The container should be made of a material compatible with the chemical. The label must clearly state "Hazardous Waste" and identify the contents.[5]

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Spill Management:

In the event of a small spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[5]

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.[5]

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand or vermiculite.[5]

  • Collect Material: Gently sweep the absorbed material into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials in the same hazardous waste container.[5]

  • Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to institutional and local environmental regulations.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-nitrophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(3-nitrophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.